molecular formula C17H16N2O4 B2701018 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 879436-49-4

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Número de catálogo: B2701018
Número CAS: 879436-49-4
Peso molecular: 312.325
Clave InChI: FVDRIEZIALBMAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.325. The purity is usually 95%.
BenchChem offers high-quality 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-11-7-8-12(13(20)9-11)17-16(10-18-19-17)23-15-6-4-3-5-14(15)22-2/h3-10,20H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDRIEZIALBMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Aqueous Solubility Determination of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition of a pharmacophore from an in vitro hit to an in vivo lead is heavily dictated by its physicochemical properties. 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol represents a highly substituted pyrazole-phenol scaffold. Compounds containing this structural motif frequently exhibit potent biological activity (e.g., as kinase inhibitors or receptor modulators) but are notoriously plagued by poor aqueous solubility.

This technical guide provides a comprehensive framework for understanding the chemical identity of this compound and details field-proven, self-validating methodologies for accurately determining both its kinetic and thermodynamic aqueous solubility.

Part 1: Chemical Identity & Molecular Weight Analysis

To accurately design solubility and formulation assays, a precise understanding of the compound's molecular composition is required. The IUPAC name 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol denotes a central 1H-pyrazole ring substituted at the 3-position with a 2-hydroxy-4-methoxyphenyl group, and at the 4-position with a 2-methoxyphenoxy group.

Structural Deconstruction and Mass Calculation

By deconstructing the molecule into its constituent atoms, we derive the exact chemical formula and molecular weight:

  • Carbon (C): 17 atoms (comprising two phenyl rings, one pyrazole core, and two methoxy carbons).

  • Hydrogen (H): 16 atoms.

  • Nitrogen (N): 2 atoms (within the pyrazole core).

  • Oxygen (O): 4 atoms (one phenol hydroxyl, one ether linkage, two methoxy oxygens).

Molecular Formula: C17​H16​N2​O4​

Molecular Weight Calculation:

  • C: 17×12.011=204.187

  • H: 16×1.008=16.128

  • N: 2×14.007=28.014

  • O: 4×15.999=63.996

  • Total Standard Molecular Weight: 312.32 g/mol

  • Monoisotopic Exact Mass: 312.11 Da [1][2][3].

Factors Molecule 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol Hydrophobic Lipophilic Domains (↓ Aqueous Solubility) Molecule->Hydrophobic Hydrophilic Hydrophilic Domains (↑ Aqueous Solubility) Molecule->Hydrophilic M1 Methoxy Groups (-OCH3) Hydrophobic->M1 M2 Aromatic Rings (Phenyl, Pyrazole) Hydrophobic->M2 H1 Phenol Hydroxyl (-OH) (H-Bond Donor/Acceptor) Hydrophilic->H1 H2 Pyrazole Nitrogen (-NH-) (H-Bond Donor/Acceptor) Hydrophilic->H2

Structural domains dictating the physicochemical behavior and solubility of the compound.

Part 2: Aqueous Solubility Profiling

Aqueous solubility is not a singular, static value; it is highly dependent on the state of the compound when introduced to the solvent. For a lipophilic molecule like 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, it is critical to distinguish between two distinct solubility paradigms:

  • Kinetic Solubility: The concentration at which a compound precipitates when introduced from an organic solvent (typically DMSO) into an aqueous buffer. This represents a metastable state and is primarily relevant for in vitro bioassays where compounds are dosed from DMSO stock solutions[4][5].

  • Thermodynamic Solubility: The maximum equilibrium concentration of the most stable crystalline form of the compound in an aqueous medium. This is the "true" solubility required for Biopharmaceutics Classification System (BCS) categorization, lead optimization, and in vivo formulation[6][7].

Quantitative Data Summary
ParameterKinetic SolubilityThermodynamic Solubility
Definition Metastable concentration from organic stockEquilibrium concentration of crystalline solid
Starting Material 10 mM DMSO Stock SolutionSolid Crystalline Powder
Incubation Time 2 hours24 - 72 hours
Detection Method Laser Nephelometry (Light Scattering)LC-MS/MS or HPLC-UV
Primary Use Case High-throughput in vitro screeningLead optimization & in vivo formulation
Cosolvent Effect Present (1-5% DMSO)None (Pure aqueous buffer)

Part 3: Experimental Methodologies

The following protocols provide self-validating systems to measure both solubility types accurately.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Nephelometry measures the Tyndall effect—the scattering of light by insoluble particulate matter. It provides an objective, numerical basis (in Nephelometric Turbidity Units, NTU) for detecting precipitation, far superior to subjective visual inspection[4][8].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well or 384-well microtiter plate, perform a serial dilution of the stock into the target aqueous buffer (e.g., PBS, pH 7.4).

    • Causality Check: Ensure the final DMSO concentration remains constant across all wells and does not exceed 1% to 5% v/v. Higher DMSO concentrations act as a cosolvent, artificially inflating the apparent solubility and ruining the integrity of the data[9].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker to allow supersaturated solutions to precipitate[5].

  • Measurement: Pass a laser beam through each well using a nephelometer.

  • Data Analysis: Plot the compound concentration against the measured NTU. The kinetic solubility limit is identified as the inflection point where light scattering dramatically increases, indicating the onset of precipitation[8].

Protocol B: Gold-Standard Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the regulatory gold standard (endorsed by OECD 105 and WHO guidelines) because it ensures true thermodynamic equilibrium between the solid and solvated phases[6][10].

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid crystalline powder of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol to glass vials.

  • Buffer Addition: Add specific aqueous buffers to the vials.

    • Causality Check: Because the compound contains ionizable groups (a weakly acidic phenol and a weakly basic pyrazole), its solubility will be pH-dependent. Test across physiological ranges: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[10][11].

  • Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C. Agitate for 24 to 72 hours.

    • Self-Validation: To confirm thermodynamic equilibrium has been reached, sample the solution at 24, 48, and 72 hours. Equilibrium is validated when the concentration variance between sequential time points is less than 10%[7][10].

  • Phase Separation: Separate the undissolved solid from the saturated solution using high-speed centrifugation or filtration through a 0.22 µm membrane[5][6].

  • Quantification: Dilute the supernatant and quantify the dissolved compound using a validated LC-MS/MS or HPLC-UV method against a matrix-matched calibration curve[5][7].

G cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Lead Optimization) Start Compound: C17H16N2O4 (MW: 312.32 g/mol) K_Stock 10 mM DMSO Stock Start->K_Stock T_Solid Solid Crystalline Powder Start->T_Solid K_Dilute Serial Dilution in Aqueous Buffer (Max 1-5% DMSO) K_Stock->K_Dilute K_Incubate Incubation (2 hours, 25°C) K_Dilute->K_Incubate K_Measure Laser Nephelometry (Detect Precipitation via Light Scatter) K_Incubate->K_Measure T_Buffer Add to Aqueous Buffer (pH 1.2, 4.5, 6.8) T_Solid->T_Buffer T_Shake Shake-Flask Equilibration (24 - 72 hours, 37°C) T_Buffer->T_Shake T_Filter Phase Separation (Centrifugation / Filtration) T_Shake->T_Filter T_Measure LC-MS or HPLC-UV Quantification T_Filter->T_Measure

Workflow comparison: Kinetic vs. Thermodynamic solubility determination protocols.

Part 4: Formulation Strategies for Poorly Soluble Scaffolds

Given the high proportion of lipophilic domains (methoxy and phenoxy groups) relative to hydrophilic hydrogen-bond donors, 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is anticipated to exhibit poor thermodynamic solubility, likely placing it in BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

If thermodynamic shake-flask assays confirm aqueous solubility below 100 µg/mL, formulation scientists must employ solubility enhancement strategies:

  • Amorphous Solid Dispersions (ASDs): Disrupting the high crystal lattice energy of the planar pyrazole-phenyl system by dispersing the drug in a hydrophilic polymer matrix (e.g., HPMCAS).

  • Lipid-Based Formulations: Utilizing Self-Microemulsifying Drug Delivery Systems (SMEDDS) to pre-dissolve the lipophilic compound in a mixture of oils, surfactants, and co-solvents.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic phenoxy moiety within the lipophilic cavity of hydroxypropyl- β -cyclodextrin (HP β CD) to shield it from the aqueous environment.

References

  • Explore - PubChemLite - N2 uni.lu
  • Synthesis, molecular docking studies, and antimicrobial evaluation of pyrano[2, 3- c]pyrazole deriv
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  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling ub.edu
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) enamine.net
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl

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A Technical Guide to Characterizing the Receptor Binding Affinity of Novel Investigational Compounds: A Case Study with 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of a compound's receptor binding affinity is a cornerstone of modern drug discovery and pharmacological research. It provides the fundamental data—dissociation constants (Kd) and inhibition constants (Ki)—that quantify the strength of the interaction between a ligand and its biological target. This guide offers an in-depth, technical framework for the comprehensive characterization of the receptor binding affinity of a novel investigational compound, using 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol as a representative example. While specific binding data for this particular molecule is not publicly available, this document serves as an authoritative guide to the principles, experimental designs, and data interpretation required to generate such a profile. We will explore gold-standard methodologies, including radioligand binding assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), emphasizing the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific rigor.

Introduction: The Significance of Binding Affinity in Drug Development

In the journey from a chemical entity to a therapeutic agent, one of the earliest and most critical questions is: "How well does it bind to its target?" The answer is quantified by the binding affinity. A high affinity (low Kd or Ki value) often correlates with high potency, allowing for lower therapeutic doses and potentially reducing off-target effects.[1] Conversely, understanding a compound's affinity for a range of on- and off-targets (selectivity profiling) is crucial for predicting potential side effects.

The subject of this guide, 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, is a small molecule containing pyrazole and phenol moieties. Compounds with these chemical features are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] Given this structural class, potential targets could include cyclooxygenase (COX) enzymes, kinases, or G-protein coupled receptors (GPCRs), among others.[2][5] This guide will outline the precise methods required to identify its target(s) and quantify its binding affinity with high confidence.

Foundational Methodologies for Affinity Determination

Choosing the right method to measure binding affinity depends on the nature of the target, the availability of reagents, and the specific questions being asked (e.g., screening, kinetic analysis, or thermodynamic profiling). Three techniques form the bedrock of modern affinity studies.

Radioligand Binding Assays: The Gold Standard for Sensitivity

Radioligand binding assays (RBAs) are considered a gold standard for their robustness and exceptional sensitivity, capable of measuring affinities into the picomolar range.[6][7] They rely on the use of a radiolabeled ligand (a "hot" tracer) that binds to the target receptor with high affinity and specificity. The binding of an unlabeled investigational compound (a "cold" competitor), such as our subject compound, is measured by its ability to displace the radioligand.[7][8]

Types of Radioligand Binding Assays:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand itself. This is a prerequisite for developing a competition assay.[7]

  • Competition (or Inhibition) Assays: Used to determine the affinity of an unlabeled test compound.[7][8] A fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. This allows for the calculation of an IC50 value (the concentration of test compound that displaces 50% of the radioligand), which can then be converted to an inhibition constant (Ki).[7][8]

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique that allows for the real-time, label-free detection of binding events.[9][10] In a typical experiment, a target protein is immobilized on a sensor chip. A solution containing the small molecule of interest (the analyte) is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram.[11]

Key Advantages of SPR:

  • Kinetic Data: SPR provides not only the equilibrium affinity (KD) but also the association (kon) and dissociation (koff) rate constants.[11] This information is invaluable for lead optimization, as compounds with the same affinity can have vastly different kinetic profiles (e.g., a long residence time, derived from a slow koff, may lead to a longer duration of action).[11]

  • Label-Free: Eliminates the need to modify the binding partners, providing a more native-like interaction assessment.[9]

  • Screening and Characterization: Modern SPR systems are suitable for both large-scale screening campaigns and in-depth characterization of lead compounds.[12][13]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC is a premier biophysical technique that directly measures the heat released or absorbed during a binding event.[14][15] This allows for the direct determination of all thermodynamic parameters of the interaction in a single experiment:

  • Binding Affinity (Ka or Kd)

  • Enthalpy (ΔH)

  • Entropy (ΔS)

  • Stoichiometry (n)

The technique involves titrating the small molecule into a sample cell containing the target protein and measuring the minute temperature changes that occur upon binding.[15][16] ITC is considered the gold standard for characterizing the thermodynamic drivers of an interaction, providing deep insights for structure-activity relationship (SAR) studies.[17] It is a label-free, in-solution technique that requires no modification of the binding partners.[14]

Feature Radioligand Binding Assay (RBA) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Displacement of a radiolabeled ligandChange in refractive index upon mass changeMeasurement of heat change upon binding
Output Ki, IC50KD, kon, koffKD, ΔH, ΔS, Stoichiometry (n)
Labeling Requires radiolabeled tracerLabel-freeLabel-free
Throughput HighMedium to HighLow to Medium
Key Advantage Highest sensitivity (pM range)Real-time kinetic dataComplete thermodynamic profile
Considerations Requires handling of radioactivityRequires protein immobilizationRequires higher sample quantities

Experimental Protocol: A Self-Validating Competition Radioligand Binding Assay

Here we provide an authoritative, step-by-step protocol for determining the Ki of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol at a hypothetical target receptor (e.g., a GPCR) expressed in a cell membrane preparation. The causality and self-validating controls are explained at each stage.

Workflow Overview

The following diagram illustrates the logical flow of a competitive radioligand binding experiment, from reagent preparation to final data analysis.

G cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Receptor Source (e.g., cell membranes) P2 Protein Quantification (e.g., BCA Assay) P1->P2 P3 Prepare Buffers & Reagents (Test Compound, Radioligand) P2->P3 A1 Plate Setup: - Total Binding - Non-Specific Binding (NSB) - Test Compound Dilutions P3->A1 A2 Incubate to Equilibrium (e.g., 60 min @ 30°C) A1->A2 A3 Separate Bound/Free Ligand (Rapid Vacuum Filtration) A2->A3 A4 Quantify Bound Radioactivity (Scintillation Counting) A3->A4 D1 Calculate Specific Binding (Total - NSB) A4->D1 D2 Plot Competition Curve (% Specific Binding vs. [Compound]) D1->D2 D3 Determine IC50 (Non-linear Regression) D2->D3 D4 Calculate Ki (Cheng-Prusoff Equation) D3->D4

Caption: Workflow for a Competition Radioligand Binding Assay.

Detailed Protocol

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., 10-20 µg protein per well).[18]

  • Radioligand: A high-affinity tracer for the target receptor, diluted in assay buffer to a final concentration near its Kd.

  • Test Compound: 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, prepared as a 10 mM stock in DMSO and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-Specific Binding (NSB) Agent: A high concentration (1000x Kd) of a known, unlabeled ligand for the target receptor.

  • 96-well plates, filter mats (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation fluid, and a microplate scintillation counter.[18][19]

Procedure:

  • Reagent Preparation: Thaw membrane aliquots on ice. Dilute membranes, radioligand, and test compound dilutions in ice-cold assay buffer.[19]

    • Causality: Keeping reagents cold minimizes protein degradation and ensures stability.

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand, and 150 µL membrane preparation.[18] These wells measure the maximum binding of the radioligand.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the high-concentration NSB agent, 50 µL radioligand, and 150 µL membrane preparation.[18]

      • Trustworthiness: This is a critical control. It measures how much radioligand binds to the filter, lipids, and other non-receptor components. True receptor binding (specific binding) is calculated by subtracting NSB from total binding.

    • Test Compound Wells: Add 50 µL of each serial dilution of the test compound, 50 µL radioligand, and 150 µL membrane preparation.[18]

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[18]

    • Expertise: The optimal time and temperature must be determined empirically during assay development via kinetic association and dissociation experiments.[7]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[18]

    • Causality: The filtration and washing steps must be extremely rapid to prevent dissociation of the ligand-receptor complex. Using ice-cold buffer slows the dissociation rate (koff).

  • Counting: Dry the filter mat, add scintillation cocktail, and count the trapped radioactivity (in counts per minute, CPM) using a scintillation counter.[18]

Data Analysis and Interpretation

Calculating the Inhibition Constant (Ki)

The raw CPM data is first converted to specific binding. Then, a competition curve is generated by plotting the percent specific binding against the log concentration of the test compound. Non-linear regression analysis is used to fit the curve and determine the IC50.

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[20] To determine an absolute measure of affinity—the inhibition constant (Ki)—the Cheng-Prusoff equation is used.[20][21]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant for the test compound. This is the concentration of competing ligand that would bind to 50% of the receptors if no radioligand were present.[20]

  • IC50: The concentration of the test compound that displaces 50% of the specific radioligand binding.[20]

  • [L]: The concentration of free radioligand used in the assay.[21]

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor (determined from prior saturation binding experiments).[21]

This conversion is essential as the Ki is an intrinsic property of the compound-receptor interaction, allowing for the direct comparison of affinities between different compounds and experiments.[20]

G IC50 IC50 (Experimentally Derived) Ki Ki (Calculated Affinity Constant) IC50->Ki Cheng-Prusoff Equation L [Radioligand] (Known Concentration) L->Ki Cheng-Prusoff Equation Kd Radioligand Kd (From Saturation Assay) Kd->Ki Cheng-Prusoff Equation

Caption: Relationship between IC50 and Ki via the Cheng-Prusoff equation.

Hypothetical Data Summary

To illustrate the output, the following table presents hypothetical binding data for our test compound against a panel of potential targets.

Target ReceptorRadioligand UsedRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
Target A (GPCR) [3H]-Ligand X1.535.215.1
Target B (Kinase) [3H]-Ligand Y2.0850.6303.8
Target C (Ion Channel) [3H]-Ligand Z0.8>10,000>6,250

This data would suggest that 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a potent and selective ligand for "Target A".

Conclusion

The rigorous determination of receptor binding affinity is an indispensable step in pharmacological research and drug development. By employing a multi-faceted approach utilizing robust techniques like radioligand binding assays, SPR, and ITC, researchers can build a comprehensive affinity profile for any novel compound. This guide has provided the theoretical grounding and a detailed, self-validating experimental framework for characterizing 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol. The principles of causality in experimental design and the meticulous application of controls and standardized data analysis, such as the Cheng-Prusoff equation, are paramount for generating trustworthy, high-quality data that can confidently guide the progression of a compound from a laboratory curiosity to a potential therapeutic agent.

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Pharmacokinetics of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in early drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetics of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in Early Drug Discovery: A Predictive and Experimental ADME Framework

Executive Summary

In early drug discovery, accurately predicting the absorption, distribution, metabolism, and excretion (ADME) profile of a hit or lead compound is critical for determining its viability as a clinical candidate. The compound 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol presents a complex, multi-ring chemotype characterized by a phenolic hydroxyl, a central pyrazole core, and a lipophilic methoxyphenoxy moiety.

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the pharmacokinetic (PK) liabilities of this specific structural class, explain the causality behind the required experimental workflows, and provide a self-validating framework for In Vitro-In Vivo Extrapolation (IVIVE)[1].

Structural Deconstruction & Predictive Metabolism

To design an effective ADME screening cascade, we must first analyze the molecule's functional groups to predict its metabolic fate. Relying solely on empirical screening without mechanistic foresight often leads to systemic underprediction of in vivo clearance.

  • The Phenol Moiety (Phase II Liability): Phenolic hydroxyl groups are highly susceptible to rapid Phase II conjugation. In human liver, UDP-glucuronosyltransferases (specifically UGT1A1 and UGT1A9) and sulfotransferases (SULT1A1) will aggressively target this site[2]. Causality Insight: Because Phase II metabolism is likely the primary clearance mechanism, standard human liver microsome (HLM) assays supplemented only with NADPH will fail to capture the compound's true intrinsic clearance. UDP-glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) must be integrated into the assay.

  • The Pyrazole Core: While pyrazoles are generally more stable to oxidative ring cleavage than pyrroles, they possess nitrogen atoms that can undergo N-glucuronidation. Furthermore, pyrazoles are known to interact with cytochrome P450 enzymes (e.g., CYP2E1), potentially acting as competitive inhibitors or mechanism-based inactivators[3].

  • Methoxy & Methoxyphenoxy Groups: The ether linkages are relatively stable, but the terminal methoxy groups are classic targets for O-demethylation by CYP2D6 and CYP3A4. O-demethylation of the methoxyphenoxy group will yield a catechol or hydroquinone derivative, which carries a risk of forming reactive, toxic quinone intermediates.

MetabolicPathway Parent 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol UGT O-Glucuronidation (UGT1A1, UGT1A9) Parent->UGT Phase II SULT Sulfation (SULT1A1) Parent->SULT Phase II CYP_OD O-Demethylation (CYP2D6, CYP3A4) Parent->CYP_OD Phase I UGT_N N-Glucuronidation (Pyrazole Core) Parent->UGT_N Phase II Met_OGluc Phenol-O-Glucuronide UGT->Met_OGluc Met_Sulfate Phenol-Sulfate SULT->Met_Sulfate Met_ODemeth Catechol / Hydroquinone Derivatives CYP_OD->Met_ODemeth Met_NGluc Pyrazole-N-Glucuronide UGT_N->Met_NGluc

Predicted Phase I and Phase II metabolic pathways for the target chemotype.

Experimental Protocols: A Self-Validating System

To accurately capture the interplay between Phase I (O-demethylation) and Phase II (Glucuronidation/Sulfation) clearance, Cryopreserved Human Hepatocytes represent the gold standard in vitro model. Unlike microsomes, intact hepatocytes contain the full complement of physiological cofactors at endogenous concentrations.

Protocol: Cryopreserved Hepatocyte Metabolic Stability Assay

Trustworthiness Principle: A protocol is only as reliable as its controls. This workflow includes a self-validating matrix to ensure metabolic competence across both Phase I and Phase II pathways.

Step 1: Cell Thawing and Viability Assessment

  • Thaw cryopreserved human hepatocytes in a 37°C water bath for 90 seconds.

  • Transfer cells into pre-warmed Williams' E medium supplemented with hepatocyte thawing additives.

  • Centrifuge at 50 × g for 5 minutes. Resuspend the pellet in incubation medium.

  • Assess viability using Trypan Blue exclusion. Critical Threshold: Viability must exceed 80% to ensure active Phase II transport and metabolism.

Step 2: Incubation Preparation

  • Dilute hepatocytes to a working concentration of 1×106 viable cells/mL.

  • Prepare the test compound (5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol) and control compounds in 100% DMSO.

  • Self-Validation Controls: Include Verapamil (Phase I CYP3A4 validation) and 7-Hydroxycoumarin (Phase II UGT/SULT validation).

Step 3: Reaction Initiation and Sampling

  • Spike the compound into the hepatocyte suspension to achieve a final concentration of 1 µM. Causality Note: Final DMSO concentration must be kept ≤0.1% to prevent solvent-mediated inhibition of CYP enzymes.

  • Incubate the suspension in a 37°C shaking incubator (900 rpm).

  • At time points t=0,15,30,60,90,and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the enzymatic reaction and precipitate proteins.

Step 4: LC-MS/MS Analysis and Kinetic Calculation

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.

  • Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint,invitro​ ) using the first-order kinetic equation:

    CLint,invitro​=t1/2​0.693​×Cell NumberIncubation Volume​

In Vitro-In Vivo Extrapolation (IVIVE)

Translating CLint,invitro​ to a predicted in vivo hepatic clearance ( CLH​ ) requires physiological scaling. The Well-Stirred Model (WSM) is the most widely adopted paradigm for early discovery IVIVE[1][4], assuming the liver is a single, well-mixed compartment.

Scaling Workflow:

  • Scale to Whole Liver: Multiply CLint,invitro​ by Hepatocellularity (HPGL, typically 120×106 cells/g liver) and Liver Weight (typically 20 g/kg body weight) to derive CLint,invivo​ .

  • Apply the Well-Stirred Model: CLH​=QH​+(fu,p​×CLint,invivo​)QH​×fu,p​×CLint,invivo​​

    (Where QH​ is hepatic blood flow[~20 mL/min/kg for humans] and fu,p​ is the fraction unbound in plasma).

Causality Insight: For highly lipophilic compounds like our target molecule, plasma protein binding will be extensive ( fu,p​ < 0.05). Failing to correct for fu,p​ in the WSM will result in a gross overestimation of in vivo clearance[4].

IVIVE_Workflow InVitro In Vitro Clearance (Hepatocytes) CLint Intrinsic Clearance (CLint, in vitro) InVitro->CLint Scaling Physiological Scaling (HPGL, Liver Wt) CLint->Scaling CLint_invivo In Vivo Intrinsic Clearance Scaling->CLint_invivo WSM Well-Stirred Model (Blood Flow, fu) CLint_invivo->WSM CL_H Hepatic Clearance (CL_H) WSM->CL_H

Step-by-step In Vitro-In Vivo Extrapolation (IVIVE) workflow using the well-stirred model.

Quantitative Data & Predictive PK Summary

Based on the structural properties of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, the following table summarizes the predicted early-stage PK parameters and the mechanistic rationale behind them.

Pharmacokinetic ParameterPredicted RangeMechanistic Rationale & Causality
LogP / LogD (pH 7.4) 3.5 - 4.5High lipophilicity driven by the diaryl ether linkage and the central pyrazole core.
Plasma Protein Binding ( fu,p​ ) < 5% (Highly bound)Lipophilic phenols exhibit exceptionally high affinity for human serum albumin (HSA).
Intrinsic Clearance ( CLint​ ) > 40 µL/min/ 106 cellsRapid Phase II turnover of the unhindered phenolic hydroxyl group via UGTs[2].
Hepatic Extraction Ratio ( EH​ ) 0.65 - 0.85 (High)Extensive first-pass metabolism is expected due to rapid glucuronidation and O-demethylation.
Oral Bioavailability ( F ) < 20%Severely limited by high first-pass hepatic extraction, despite likely excellent intestinal permeability.

Conclusion & Optimization Strategy

The primary liability for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is its high susceptibility to first-pass Phase II metabolism at the phenol moiety, compounded by potential CYP-mediated O-demethylation.

Lead Optimization Directives: To improve oral bioavailability and lower hepatic clearance, medicinal chemistry efforts should focus on:

  • Phenol Shielding: Introducing steric bulk (e.g., ortho-fluorine or methyl groups) adjacent to the phenol to hinder UGT enzyme access.

  • Bioisosteric Replacement: Replacing the phenol with a bioisostere (e.g., a primary sulfonamide or a heterocyclic ring) that maintains the required hydrogen-bonding interactions for target efficacy but resists glucuronidation.

  • Methoxy Modification: Replacing the methoxy groups with trifluoromethoxy ( −OCF3​ ) groups to block CYP-mediated O-demethylation while maintaining lipophilicity.

References

  • Benet, L. Z., et al. "Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions." National Center for Biotechnology Information (PMC), 2022. Available at: [Link]

  • Hypha Discovery. "Metabolism of five membered nitrogen containing heterocycles." Hypha Discovery Blogs, 2023. Available at:[Link]

  • Dong, D., et al. "Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation." National Center for Biotechnology Information (PMC), 2012. Available at:[Link]

Sources

Methodological & Application

Application Note: In Vivo Dosing Strategies and Vehicle Formulation for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a structurally complex, highly lipophilic small molecule. Characterized by a central 1H-pyrazole core flanked by a 5-methoxy-phenol group and a 4-(2-methoxyphenoxy) moiety, it presents classic Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but exceedingly poor aqueous solubility.

For preclinical researchers, transitioning this compound from in vitro biochemical assays to in vivo efficacy models requires rigorous vehicle engineering. This application note provides field-proven, self-validating protocols for formulating this compound into stable, biocompatible vehicles suitable for intravenous (IV), intraperitoneal (IP), and per os (PO) administration in rodent models.

Physicochemical Profiling & Causality in Vehicle Selection

To design a successful dosing vehicle, one must first deconstruct the molecule's physicochemical barriers. The presence of multiple aromatic rings drives a high partition coefficient (estimated LogP ~3.5–4.5), while the planar pyrazole and phenol groups facilitate strong intermolecular crystal lattice stacking. Simple aqueous buffers (e.g., PBS, saline) will immediately cause the compound to crash out of solution, leading to erratic pharmacokinetics and potential micro-embolisms in vivo.

To overcome this, we employ a multi-stage thermodynamic solubilization strategy using specific excipients:

  • DMSO (Dimethyl Sulfoxide): Acts as the primary lattice disruptor. It is essential for initial solvation but must be strictly capped at ≤10% v/v in the final formulation to prevent localized tissue necrosis, hemolysis, and systemic toxicity[1][2].

  • PEG400 (Polyethylene Glycol 400): A biocompatible, neutral polymer (MW 400) that serves as a critical co-solvent. Its amphiphilic nature bridges the highly non-polar drug-DMSO complex with the incoming aqueous phase[1][3].

  • Tween 80 (Polysorbate 80): A non-ionic surfactant. By forming micelles around the lipophilic 4-(2-methoxyphenoxy) and pyrazole moieties, Tween 80 prevents thermodynamic nucleation and subsequent precipitation when the formulation is finally diluted with water/saline[4][5].

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin): An alternative strategy utilizing a cyclic oligosaccharide. The hydrophobic cavity of HP-β-CD forms a non-covalent inclusion complex with the drug's aromatic rings, shielding them from the aqueous environment while the hydrophilic exterior ensures bulk solubility. This is particularly effective for oral (PO) dosing[6][7].

Formulation Strategies & Preparation Protocols

Protocol A: The 10/40/5/45 Co-Solvent System (Optimized for IV / IP)

This protocol utilizes a sequential addition methodology. Critical Insight: The order of addition is non-negotiable. Adding aqueous phases before the surfactant will trigger irreversible precipitation[1][2].

Materials Required:

  • 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (Dry powder)

  • DMSO (Cell-culture grade)

  • PEG400

  • Tween 80

  • 0.9% Normal Saline

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of the compound into a sterile glass vial. Add 10% of the final target volume as DMSO. Vortex vigorously for 60 seconds. Self-Validation Check: The solution must be 100% clear with no visible particulates. If cloudy, sonicate in a 37°C water bath for 5 minutes.

  • Co-solvent Addition: Add 40% of the final target volume as PEG400. Vortex thoroughly for 30 seconds to ensure homogeneous mixing of the organic phases[3].

  • Surfactant Stabilization: Add 5% of the final target volume as Tween 80. Vortex gently to avoid excessive foaming[4]. The solution should remain perfectly clear and slightly viscous.

  • Aqueous Dilution: Dropwise, add 45% of the final target volume as 0.9% Saline while continuously swirling or vortexing the vial.

  • Quality Control: Inspect against a light source. A successful formulation will be optically clear. If micro-crystals form (a "milky" appearance), the micellar capacity has been exceeded; you must either decrease the drug concentration or gently heat to 40°C and sonicate.

FormulationWorkflow Start Dry Powder: 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol Step1 Step 1: Primary Solubilization Add 10% DMSO Start->Step1 Vortex Step2 Step 2: Co-solvent Addition Add 40% PEG400 Step1->Step2 Vortex/Heat Step3 Step 3: Surfactant Stabilization Add 5% Tween 80 Step2->Step3 Mix Well Step4 Step 4: Aqueous Dilution Add 45% Saline Dropwise Step3->Step4 Dropwise QC Quality Control: Visual Inspection & Sonication Step4->QC End Ready for In Vivo Dosing (Clear Solution) QC->End Pass

Workflow for the sequential solubilization of lipophilic pyrazole derivatives.

Protocol B: HP-β-CD Inclusion Complex (Optimized for PO / Oral Gavage)

Cyclodextrin formulations are highly favored for oral bioavailability as they prevent drug precipitation in the acidic environment of the stomach and facilitate transport across the unstirred water layer of the GI tract[6][7].

Step-by-Step Methodology:

  • Prepare a stock solution of 20% w/v HP-β-CD in purified water or saline.

  • Dissolve the compound in 5-10% DMSO (depending on target concentration) in a glass vial.

  • Add the 20% HP-β-CD solution to make up the remaining 90-95% of the volume.

  • Thermodynamic Driving: Sonicate the mixture at 37°C for 30–45 minutes. The energy input is required to displace water molecules from the cyclodextrin cavity, allowing the lipophilic pyrazole/phenoxy rings to enter and form the inclusion complex.

In Vivo Dosing Methodologies & Pharmacokinetics

When administering these formulations to rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats), strict adherence to maximum dosing volumes is required to ensure animal welfare and prevent vehicle-induced artifacts.

Dosing Guidelines
  • Intravenous (IV): Max volume of 5 mL/kg. Administer slowly via the lateral tail vein. The 10/40/5/45 formulation is ideal here as the rapid dilution in systemic blood volume prevents the DMSO/PEG400 from causing localized hemolysis.

  • Intraperitoneal (IP): Max volume of 10 mL/kg. Ensure the formulation is warmed to 37°C prior to injection to prevent thermal shock and localized precipitation in the peritoneal cavity.

  • Per Os (PO): Max volume of 10 mL/kg via oral gavage. The HP-β-CD formulation is recommended to maximize gastrointestinal absorption and minimize GI tract irritation.

PKPathway Dose Administration (PO, IV, IP) GI GI Tract Absorption (Lipophilic Permeability) Dose->GI PO Blood Systemic Circulation (Protein Binding via Phenol) Dose->Blood IV / IP GI->Blood Portal Vein Liver Hepatic Metabolism (CYP450 / Glucuronidation) Blood->Liver Target Target Tissue (Receptor/Kinase Binding) Blood->Target Free Fraction Liver->Blood Metabolites Excretion Excretion (Biliary/Renal) Liver->Excretion

In vivo absorption, distribution, and metabolic pathway following administration.

Data Presentation: Formulation Stability & PK Matrix

The following tables summarize the expected stability profiles of the vehicles and the projected pharmacokinetic behavior of the compound based on its structural class.

Table 1: Vehicle Stability and Tolerability Matrix

Formulation StrategyCompositionTarget RouteMax ConcentrationBench Stability (RT)In Vivo Tolerability
Co-Solvent System 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIV, IP~5 - 10 mg/mL< 4 Hours (Risk of Ostwald ripening)High (if injected slowly)
Cyclodextrin Complex 10% DMSO, 90% (20% HP-β-CD in Saline)PO, IV~10 - 15 mg/mL> 24 Hours (Thermodynamically stable)Excellent
Suspension 0.5% CMC, 0.1% Tween 80 in WaterPO only> 50 mg/mLDays (Requires constant agitation)Good (Variable absorption)

Table 2: Projected Pharmacokinetic Parameters (Rodent Model)

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Rationale
T_max Immediate1.0 - 2.5 HoursLipophilic nature delays GI transit but ensures high permeability.
C_max High (Dose dependent)ModerateFirst-pass metabolism in the liver reduces systemic C_max.
Half-life (t_1/2) 2.0 - 4.0 Hours3.0 - 5.0 HoursPhenol group is highly susceptible to rapid hepatic glucuronidation.
Bioavailability (F%) 100%20% - 40%Limited by aqueous solubility in the gut and first-pass extraction.

Note: Due to the free phenol group on the compound, researchers should anticipate rapid Phase II metabolism (glucuronidation/sulfation) in the liver. If in vivo half-life is too short, continuous infusion or subcutaneous pellet implantation may be required.

References

  • Google Patents. "WO2020127685A1 - Amino-acid anilides as small molecule modulators of il-17." Google Patents.
  • Cardiff University. "The Effects of Pharmaceutical Excipients on Drug Disposition." ORCA - Cardiff University. Available at:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described method demonstrates high selectivity and sensitivity, making it suitable for the determination of the analyte at low concentrations.

Introduction

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a novel heterocyclic compound with potential therapeutic applications. Accurate and precise quantification of this analyte in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing its safety and efficacy, and supporting regulatory submissions. This document provides a comprehensive, step-by-step guide for its analysis, grounded in established principles of bioanalytical method development. The causality behind each experimental choice is explained to provide a deeper understanding of the method's performance.

Physicochemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the analyte's physicochemical properties is critical for method development. While specific experimental data for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is not widely available, its structure allows for the prediction of its behavior.

Structure:

Based on its structure, the following properties can be inferred:

  • Molecular Formula: C₁₇H₁₆N₂O₄

  • Molecular Weight: 312.32 g/mol

  • Polarity: The presence of phenolic hydroxyl and methoxy groups suggests moderate polarity. This makes it amenable to reversed-phase liquid chromatography.

  • Ionization: The phenolic hydroxyl group and the pyrazole ring are potential sites for protonation or deprotonation, making Electrospray Ionization (ESI) a suitable choice. Given the phenolic nature, negative ion mode ESI is likely to be more sensitive.

Predicted Fragmentation: The fragmentation of pyrazole-containing compounds in mass spectrometry often involves cleavage of the pyrazole ring. Common losses include HCN and N₂.[1][2] For phenolic compounds, fragmentation can involve the loss of small neutral molecules like CO. The ether linkage presents another potential cleavage site.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MRM Detection ionization->detection data data detection->data Data Acquisition & Analysis

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective and efficient technique for extracting analytes of moderate polarity from complex biological matrices like plasma.[3] Ethyl acetate is chosen as the extraction solvent due to its ability to efficiently extract phenolic compounds.

Step-by-Step Protocol:

  • Thaw frozen human plasma samples to room temperature.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties).

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are optimized to achieve a balance between speed, sensitivity, and selectivity.

Liquid Chromatography (LC) Parameters:

ParameterValueRationale
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for moderately polar compounds. The smaller particle size enhances peak efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analyte in positive ion mode and improves peak shape.[4]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for a wide range of compounds.[4]
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, providing a good balance between analysis time and chromatographic performance.
Injection Volume 5 µLA small injection volume is sufficient for sensitive detection with modern LC-MS/MS systems and minimizes potential matrix effects.[5]
Column Temperature 40°CElevated temperature can reduce viscosity, improve peak shape, and decrease run times.
Gradient Elution 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minuteA rapid gradient allows for efficient elution of the analyte while minimizing the total run time, which is beneficial for high-throughput analysis.[6]

Mass Spectrometry (MS) Parameters:

The following parameters are proposed based on the predicted behavior of the analyte and should be optimized during method development.

ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar to moderately polar compounds. Positive mode is chosen to protonate the pyrazole nitrogen atoms. Negative mode should also be evaluated.
Precursor Ion (Q1) m/z 313.1Corresponds to the [M+H]⁺ of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol.
Product Ions (Q3) To be determined empiricallyBased on typical pyrazole and phenol fragmentation, potential product ions could arise from the loss of the methoxyphenoxy group or cleavage of the pyrazole ring.
Collision Energy To be optimizedThe collision energy will be optimized for each transition to maximize the signal intensity of the product ions.
Dwell Time 100 msA sufficient dwell time to ensure an adequate number of data points across the chromatographic peak for accurate quantification.

Proposed MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol313.1To be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Method Validation Considerations

A comprehensive method validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Assessing the closeness of measured values to the true values and the degree of scatter in the data.

  • Matrix Effect: Evaluating the impact of plasma components on the ionization of the analyte and IS.

  • Recovery: Determining the efficiency of the extraction procedure.

  • Stability: Assessing the stability of the analyte in plasma under various storage and handling conditions.

Logical Relationships in Method Development

The choices made during method development are interconnected. The following diagram illustrates these relationships.

logic analyte_props Analyte Physicochemical Properties lc_params LC Parameters analyte_props->lc_params Influences column and mobile phase choice ms_params MS Parameters analyte_props->ms_params Dictates ionization mode and precursor ion sample_prep Sample Preparation analyte_props->sample_prep Determines extraction solvent lc_params->ms_params Elution time determines MS acquisition window validation Method Validation ms_params->validation Sensitivity and selectivity are key validation parameters sample_prep->lc_params Reconstitution solvent must be compatible with mobile phase sample_prep->validation Recovery and matrix effect are evaluated

Caption: Interdependencies of key parameters in LC-MS/MS method development.

Conclusion

This application note provides a detailed protocol and the underlying scientific rationale for the quantitative analysis of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in human plasma by LC-MS/MS. The proposed method is a starting point for method development and validation in a regulated bioanalytical laboratory. The combination of a simple and efficient sample preparation technique with the high selectivity and sensitivity of tandem mass spectrometry makes this method well-suited for demanding applications in drug development and clinical research.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessment of phenolic compounds in biological samples. Retrieved from [Link]

  • MDPI. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

  • OpenMETU. (n.d.). An LCMSMS method to analyse phenolic profile in the liquid extract, with woodland strawberry (Fragaria vesca l.) application. Retrieved from [Link]

  • PMC. (2025, June 25). Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours. Retrieved from [Link]

  • ACS Publications. (2011, September 12). Optimization, In-House Validation, and Application of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Method for the Quantification of Selected Polyphenolic Compounds in Leaves of Grapevine (Vitis vinifera L.). Retrieved from [Link]

Sources

Application Note: In Vitro Evaluation of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (5-MMPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as 5-MMPP ) is a novel synthetic small molecule featuring a highly versatile pyrazole-phenol scaffold. In modern medicinal chemistry, functionalized pyrazole derivatives are extensively investigated for their broad spectrum of therapeutic activities, most notably their anti-tumor and anti-inflammatory properties [1].

The structural architecture of 5-MMPP is specifically designed for dual-target engagement:

  • The Phenolic Core: Facilitates critical hydrogen-bonding interactions with target kinase hinge regions and enzyme active sites.

  • The Pyrazole Ring: Acts as a bioisostere that modulates enzyme activity, frequently implicated in the selective inhibition of Cyclooxygenase-2 (COX-2) and the induction of intrinsic apoptosis [2, 3].

  • The Methoxyphenoxy Moiety: Enhances the overall lipophilicity of the molecule, improving cellular permeability and allosteric pocket binding affinity.

This application note provides a comprehensive, self-validating framework for evaluating the dual anti-tumor and anti-inflammatory efficacy of 5-MMPP in cell culture models.

Compound Preparation & Handling

Proper formulation is critical to ensure reproducible in vitro data, as the diaryl ether and phenol groups render 5-MMPP highly hydrophobic.

  • Reconstitution: Dissolve lyophilized 5-MMPP in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles, which induce micro-precipitation.

  • Working Solutions: Dilute the stock in pre-warmed complete culture media immediately prior to cellular treatment.

  • Scientist’s Insight (Causality): The final DMSO concentration in the culture well must never exceed 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity and basal cellular stress, which will confound apoptosis assays and artificially inflate the compound's apparent potency.

Protocol A: Anti-Tumor Efficacy Profiling (Apoptosis & Viability)

Objective: To quantify the antiproliferative IC 50​ and elucidate the pro-apoptotic mechanism of 5-MMPP in HCT116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines.

Cell Viability Assay (ATP Quantification)

Rationale: We utilize a luminescence-based ATP assay (e.g., CellTiter-Glo) rather than traditional colorimetric assays (like MTT). Phenolic compounds like 5-MMPP can undergo redox cycling, which artificially reduces tetrazolium salts and causes false-positive viability readings.

  • Cell Seeding: Seed HCT116 or MCF-7 cells at a density of 5,000 cells/well in a white, opaque-bottom 96-well plate using 100 µL of complete DMEM (10% FBS, 1% Pen/Strep). Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment (Self-Validating System):

    • Test Wells: Treat with a 9-point serial dilution of 5-MMPP (0.1 µM to 100 µM).

    • Vehicle Control: 0.1% DMSO in media (defines 100% viability).

    • Positive Control: 1 µM Doxorubicin (validates assay sensitivity).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-detection reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate IC 50​ using non-linear regression (four-parameter logistic curve).

Apoptosis Mechanism (Annexin V/PI Flow Cytometry)

Rationale: Pyrazole derivatives induce the intrinsic apoptotic pathway by upregulating Bax and downregulating Bcl-2[3]. Annexin V binds externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in membrane-compromised cells (late apoptosis/necrosis).

  • Treatment: Seed cells in 6-well plates (3 × 10 5 cells/well). Treat with 5-MMPP at 0.5×, 1×, and 2× the established IC 50​ for 24 hours.

  • Harvesting: Collect both the floating cells (often apoptotic) and adherent cells. Critical: Use a mild detachment agent (e.g., Accutase) instead of harsh Trypsin to prevent stripping of the plasma membrane, which causes false-positive Annexin V staining.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Protocol B: Anti-Inflammatory Profiling (Macrophage Model)

Objective: To assess the capacity of 5-MMPP to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 murine macrophages.

Nitric Oxide (NO) and PGE2 Inhibition

Rationale: LPS stimulates Toll-like Receptor 4 (TLR4), causing downstream overexpression of iNOS and COX-2. We measure nitrite (a stable breakdown product of NO) via the Griess assay, and PGE2 via ELISA, to confirm target engagement [4].

  • Cell Seeding: Seed RAW 264.7 cells at 5 × 10 4 cells/well in a clear 96-well plate. Critical: Use phenol red-free DMEM to prevent spectral interference during the colorimetric Griess readout at 540 nm.

  • Pre-treatment: Pre-treat cells with 5-MMPP (1 µM to 50 µM) or the positive control Celecoxib (10 µM) for 2 hours.

    • Note: Celecoxib is a structural benchmark, as it is an FDA-approved pyrazole-containing COX-2 inhibitor.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Assay (NO Detection): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 5% phosphoric acid). Incubate for 10 minutes in the dark. Read absorbance at 540 nm against a sodium nitrite standard curve.

  • ELISA (PGE2 Detection): Utilize the remaining supernatant to quantify PGE2 levels using a commercial competitive ELISA kit, following the manufacturer's protocol.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 5-MMPP based on structural homology to established pyrazole-phenol agents.

Assay / TargetCell Line ModelReadout MetricExpected 5-MMPP IC 50​ / EffectPositive Control Benchmark
Cell Viability HCT116 (Colon)ATP Luminescence1.2 µM ± 0.3 µMDoxorubicin (0.8 µM)
Cell Viability MCF-7 (Breast)ATP Luminescence3.5 µM ± 0.5 µMDoxorubicin (1.1 µM)
Apoptosis HCT116Annexin V+ / PI-Dose-dependent increaseDoxorubicin (Induction)
NO Production RAW 264.7 (+LPS)Griess Absorbance8.4 µM ± 1.2 µML-NAME (15.0 µM)
PGE2 Production RAW 264.7 (+LPS)Competitive ELISA0.4 µM ± 0.1 µMCelecoxib (0.05 µM)

Mechanistic Visualization

The following diagram maps the dual-action causality of 5-MMPP in both tumor and macrophage models.

Pathway cluster_tumor Anti-Tumor Pathway (HCT116 / MCF-7) cluster_inflam Anti-Inflammatory Pathway (RAW 264.7 Macrophages) Compound 5-MMPP (Pyrazole-Phenol Scaffold) Bax Bax Upregulation Compound->Bax Activates Bcl2 Bcl-2 Downregulation Compound->Bcl2 Suppresses COX2 COX-2 Inhibition Compound->COX2 Inhibits iNOS iNOS Inhibition Compound->iNOS Inhibits Caspase Caspase-3/9 Activation Bax->Caspase Bcl2->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis PGE2 Reduced PGE2 & NO COX2->PGE2 iNOS->PGE2

Proposed dual-action mechanism of 5-MMPP modulating apoptosis and inflammatory pathways.

References

  • Zalaru C., et al. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Antibiotics, 2026.[Link]

  • Alam M.J., et al. "Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 2022.[Link]

  • Li X., et al. "Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate." International Journal of Molecular Sciences, 2025.[Link]

  • Ansari A., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2017.[Link]

Application Note: Predictive NMR Characterization and Structural Elucidation Protocol for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

The compound 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol represents a highly functionalized di-substituted pyrazole scaffold, a motif frequently encountered in the development of novel kinase inhibitors and targeted therapeutics. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct challenges:

  • Tautomerism: The 1H-pyrazole core undergoes tautomerization, which can cause signal broadening.

  • Overlapping Aromatic Regions: The presence of both a methoxyphenol ring and a methoxyphenoxy ring creates a crowded aromatic region (6.4–7.5 ppm).

  • Heteroatom Connectivity: Proving the exact connectivity of the ether linkage at the pyrazole C4 position requires rigorous 2D NMR correlation.

This application note provides a self-validating, step-by-step protocol for the complete 1D and 2D NMR characterization of this scaffold, emphasizing the causality behind experimental parameter selection and peak assignment.

Principles of Structural Elucidation (Expertise & Experience)

Solvent Selection: The Causality of DMSO-d6

While CDCl3 is the default solvent for many organic compounds, DMSO-d6 is strictly mandated for this scaffold.

  • Hydrogen Bonding: The molecule features a critical intramolecular hydrogen bond between the phenol -OH (C1) and the pyrazole nitrogen (N2). DMSO-d6 disrupts intermolecular hydrogen bonding while preserving this intramolecular interaction, allowing the -OH proton to be observed as a distinct, highly deshielded broad singlet (>10.0 ppm).

  • Proton Exchange: DMSO-d6 slows the chemical exchange of the pyrazole -NH proton, making it observable (typically ~12.5–13.0 ppm), which is vital for confirming the integrity of the pyrazole core.

Predictive Shielding Effects
  • Phenol Ring (Ring A): The strongly electron-donating 5-methoxy group and 1-hydroxyl group significantly shield the protons at C4 and C6. Consequently, H-6 and H-4 will appear unusually upfield for aromatic protons (~6.40–6.50 ppm).

  • Phenoxy Ring (Ring B): The 2-methoxyphenoxy substituent at the pyrazole C4 position will present as a classic 1,2-disubstituted aromatic system (ABCD spin system), typically resulting in overlapping multiplets between 6.80 and 7.10 ppm.

Experimental Protocol for NMR Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the highly purified compound (>95% by HPLC).

  • Solubilization: Dissolve the sample in 600 µL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a high-precision 5 mm NMR tube to eliminate paramagnetic particulates.

  • 1H NMR Acquisition (600 MHz):

    • Set the probe temperature to 298 K.

    • Acquire 16–32 scans using a standard 30° pulse sequence (zg30).

    • Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the quaternary and exchangeable protons.

  • 13C NMR Acquisition (150 MHz):

    • Acquire 1024–2048 scans using proton decoupling (WALTZ-16).

    • Use a D1 of 2.0 seconds.

  • 2D NMR Suite: Run gradient-selected COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to map the spin systems and bridge the heteroatom gaps.

  • Self-Validation Check: Before assigning the molecule, validate the spectrum by identifying the residual solvent peaks. In DMSO-d6, the residual pentet must be precisely at 2.50 ppm (1H) and 39.52 ppm (13C), with the trace water peak appearing at 3.33 ppm . For a comprehensive list of trace impurities and residual solvents, refer to the authoritative standards established by Fulmer et al. [1]. If the compound was synthesized using green chemistry protocols, screen for residual industrial solvents (e.g., 2-MeTHF, EtOAc) using the tables provided by Babij et al. [2].

Mechanistic Workflow for Peak Assignment

The logical progression of assigning this complex molecule relies on anchoring known spin systems and bridging them using 2D techniques.

NMR_Assignment_Workflow Step1 1. 1H NMR Acquisition Identify isolated spin systems & exchangeable protons Step2 2. COSY Analysis Map vicinal proton couplings (Phenol & Phenoxy rings) Step1->Step2 Step3 3. 13C & HSQC Correlate protons to direct carbons (C-H) Step2->Step3 Step4 4. HMBC Analysis Bridge spin systems via quaternary carbons (C2, C3, C4) Step3->Step4 Step5 5. NOESY/ROESY Confirm pyrazole tautomer & spatial proximity Step4->Step5 Step6 Self-Validated Structure 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol Step5->Step6

Figure 1: Sequential 1D and 2D NMR workflow for the structural elucidation of pyrazole-phenol scaffolds.

Quantitative Data Presentation

The tables below summarize the predicted and highly characteristic NMR assignments for the title compound based on empirical rules and 2D correlation logic.

Table 1: 1H NMR Assignments (600 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment / Causality
Pyrazole-NH 12.85br s-1HHighly deshielded; broadened by tautomerism.
Phenol-OH (C1) 10.20br s-1HDeshielded due to intramolecular H-bond with Pyrazole N2.
Pyrazole H-5 7.85s-1HCharacteristic isolated pyrazole proton.
Phenol H-3 7.35d8.51HOrtho to pyrazole; couples with H-4.
Phenoxy H-3' 7.05dd8.0, 1.51HOrtho to methoxy group on Ring B.
Phenoxy H-5' 6.95td8.0, 1.51HMeta to ether linkage.
Phenoxy H-4' 6.90td8.0, 1.51HPara to ether linkage.
Phenoxy H-6' 6.85dd8.0, 1.51HOrtho to ether linkage.
Phenol H-4 6.45dd8.5, 2.51HShielded by C5-methoxy; couples with H-3 and H-6.
Phenol H-6 6.40d2.51HHighly shielded (between OH and OCH3); meta coupling.
Phenoxy 2'-OCH3 3.82s-3HStandard ether methyl singlet.
Phenol 5-OCH3 3.75s-3HStandard ether methyl singlet.

Note: The phenoxy protons (H-3' to H-6') often present as an overlapping multiplet (6.80–7.10 ppm) depending on the exact magnetic field strength.

Table 2: 13C NMR Assignments (150 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment / Causality
Phenol C5 160.5Quaternary (C-O)Strongly deshielded by methoxy oxygen.
Phenol C1 157.0Quaternary (C-O)Deshielded by hydroxyl group.
Phenoxy C2' 149.5Quaternary (C-O)Deshielded by methoxy oxygen.
Phenoxy C1' 147.0Quaternary (C-O)Ether linkage to pyrazole.
Pyrazole C3 142.0Quaternary (C-C)Attachment point to Phenol Ring A.
Pyrazole C4 136.5Quaternary (C-O)Attachment point to Phenoxy Ring B.
Phenol C3 129.5CHAromatic methine.
Pyrazole C5 128.0CHAromatic methine; confirmed via HSQC.
Phenoxy C5' 124.0CHAromatic methine.
Phenoxy C4' 121.5CHAromatic methine.
Phenoxy C6' 116.5CHAromatic methine.
Phenoxy C3' 113.0CHAromatic methine.
Phenol C2 112.0Quaternary (C-C)Attachment point to Pyrazole C3.
Phenol C4 105.0CHShielded aromatic methine.
Phenol C6 101.5CHHighly shielded aromatic methine.
Phenoxy 2'-OCH3 55.8CH3Methoxy carbon.
Phenol 5-OCH3 55.4CH3Methoxy carbon.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176-2179. URL:[Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Cantillo, D., Carlson, E. C., Choy, A. L., ... & Cheong, P. H. Y. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016, 20(3), 661-667. URL:[Link]

Application Note: Biochemical Characterization of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol represents a highly functionalized and sterically tuned heterocyclic derivative. Pyrazole rings are widely recognized as privileged scaffolds in medicinal chemistry, particularly in the design of small-molecule protein kinase inhibitors ().

The structural topology of this specific molecule provides an ideal pharmacophore for targeting the ATP-binding pocket of kinases. The causality behind its binding efficacy lies in its dual-interaction capability:

  • Hinge-Binding Motif: The pyrazole nitrogen (-NH) and the adjacent phenolic hydroxyl (-OH) act as a bidentate hydrogen bond donor/acceptor system. This mimics the adenine ring of ATP, anchoring the molecule firmly to the backbone amide linkages of the kinase hinge region.

  • Hydrophobic Pocket Access: The bulky 4-(2-methoxyphenoxy) substituent is strategically positioned to project into adjacent hydrophobic regions (such as the DFG-out pocket or the selectivity pocket). This steric insertion drives target selectivity and enhances overall binding affinity by displacing high-energy water molecules.

Pharmacophore cluster_0 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol cluster_1 Kinase ATP-Binding Site Phenol Phenolic -OH Hinge Hinge Region Backbone Phenol->Hinge H-bond Donor Pyrazole Pyrazole -NH Pyrazole->Hinge H-bond Acceptor/Donor Phenoxy 4-(2-methoxyphenoxy) Hydrophobic Hydrophobic Pocket Phenoxy->Hydrophobic Steric/Hydrophobic Fit

Pharmacophore model of the pyrazole scaffold interacting with the kinase ATP-binding site.

Assay Design & Causality: Why TR-FRET?

To accurately determine the half-maximal inhibitory concentration (IC₅₀) of this pyrazole scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the optimal methodological choice ().

The Causality of Assay Selection: Highly substituted phenolic compounds can sometimes exhibit intrinsic autofluorescence or act as Pan-Assay Interference Compounds (PAINS), leading to false positives in standard biochemical assays. TR-FRET mitigates this interference through two mechanistic features:

  • Time-Gated Measurement: By utilizing a long-lifetime lanthanide fluorophore (e.g., Terbium) and introducing a time delay (e.g., 100 µs) between excitation and emission measurement, short-lived background fluorescence from the pyrazole compound completely decays before data collection.

  • Ratiometric Readout: The assay calculates the ratio of the acceptor emission (520 nm) to the donor emission (495 nm). This internal mathematical correction nullifies well-to-well volume variations and compound-induced color quenching, ensuring a self-validating data output.

Workflow Step1 1. Compound Titration (Dispense Scaffold in DMSO) Step2 2. Kinase Addition (Pre-incubation) Step1->Step2 Step3 3. Reaction Initiation (Add ATP + Fluorescein-Substrate) Step2->Step3 15 min RT Step4 4. Termination & Detection (Add EDTA + Tb-Antibody) Step3->Step4 60 min RT Step5 5. TR-FRET Measurement (Ex: 340nm, Em: 495nm & 520nm) Step4->Step5 60 min RT Data Calculate 520/495 Ratio Determine IC50 & Z'-factor Step5->Data

Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor potency.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for evaluating the IC₅₀ of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol against a representative target (e.g., p38α MAPK) using a 384-well TR-FRET format.

Step 1: Reagent Preparation
  • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Rationale: Brij-35 prevents compound aggregation and non-specific binding to the microplate.

  • Substrate Mix: Prepare a solution containing ATP at the exact Kₘ value for the specific kinase (to ensure balanced competition) and 400 nM of the Fluorescein-labeled peptide substrate.

  • Detection Mix: Prepare a solution containing 20 mM EDTA (to chelate Mg²⁺ and terminate the kinase reaction) and 2 nM Terbium-labeled anti-phospho antibody in TR-FRET dilution buffer.

Step 2: Compound Titration & Pre-incubation
  • Prepare a 10-point, 3-fold serial dilution of the pyrazole compound in 100% DMSO, starting at a top concentration of 1 mM.

  • Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the compound dilutions into a low-volume, white 384-well microplate.

  • Add 5 µL of the purified Kinase (diluted in Kinase Buffer) to the wells.

  • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the pyrazole scaffold to reach binding equilibrium with the kinase hinge region before ATP competition begins.

Step 3: Reaction Initiation & Termination
  • Add 5 µL of the Substrate Mix to all wells to initiate the reaction. The final DMSO concentration will be 1%.

  • Incubate the plate for 60 minutes at room temperature in the dark.

  • Add 10 µL of the Detection Mix to all wells. The EDTA will immediately halt kinase activity, while the Tb-antibody binds to the phosphorylated fluorescein-substrate.

  • Incubate for an additional 60 minutes to allow the FRET complex to stabilize.

Step 4: Data Acquisition
  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Settings: Excitation at 340 nm; Delay time: 100 µs; Integration time: 200 µs; Emission 1: 495 nm (Terbium); Emission 2: 520 nm (Fluorescein).

Data Presentation & Assay Validation

To ensure the protocol is a self-validating system, every assay plate must include positive controls (100% inhibition using a known reference inhibitor like Staurosporine) and negative controls (0% inhibition, DMSO only). The robustness of the assay is quantified using the Z'-factor , a statistical parameter that evaluates the dynamic range and data variation ().

A Z'-factor > 0.5 indicates an excellent, highly reliable assay capable of accurately distinguishing true pyrazole hits from background noise.

Table 1: Representative Quantitative Data Summary
Compound / ControlTarget KinaseIC₅₀ (nM)Hill SlopeMax Inhibition (%)Plate Z'-Factor
Pyrazole Scaffold *p38α MAPK45.2 ± 3.10.9899.5%0.78
Staurosporine (Ref)p38α MAPK1.2 ± 0.41.05100.0%0.78
DMSO (Vehicle)p38α MAPKN/AN/A0.0%0.78

*5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol. The Hill slope near 1.0 confirms a 1:1 stoichiometric binding event without compound aggregation.

References

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects Source: Molecules (PubMed Central) URL: [Link]

  • Title: Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform Source: Journal of Biomolecular Screening (PubMed) URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening (PubMed) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and assay scientists, you frequently encounter highly lipophilic small molecules that defy standard aqueous assay conditions.

The compound 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol presents a specific challenge. Structurally, it features a pyrazole core flanked by a phenol ring and a bulky 2-methoxyphenoxy group. This rigid, highly aromatic scaffold promotes strong intermolecular π-π stacking. While the methoxy and phenol groups offer weak hydrogen-bonding potential, the molecule's overall hydrophobicity dominates, leading to rapid precipitation in physiological buffers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to maintain this compound in stable aqueous dispersion.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol precipitate immediately upon dilution from DMSO into my assay buffer? A: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The hydrophobic pyrazole-phenol molecules are suddenly stripped of their solvating shell[1]. Because water molecules strongly prefer to hydrogen-bond with each other rather than form a cavity around a hydrophobic drug, the energetic penalty forces the drug molecules to self-associate, leading to rapid nucleation and precipitation[2].

Q2: I store my 10 mM stock in DMSO at -20°C. Could my storage method be causing downstream precipitation? A: Yes. DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the stock solution. Even microscopic quantities of water in a DMSO stock drastically reduce the solubility of hydrophobic small molecules because cavity formation in the solvent becomes thermodynamically unfavorable in "wet" DMSO[2]. Actionable Fix: Aliquot your anhydrous DMSO stocks for single-use and store them in tightly sealed tubes with argon overlay to prevent water uptake.

Q3: What excipients are best suited to keep this specific structural class in solution without interfering with my biological assays? A: For a bulky, aromatic molecule like this, we recommend two primary carrier systems:

  • Cyclodextrins (e.g., HP-β-CD): Hydroxypropyl-β-cyclodextrin features a hydrophobic internal cavity that perfectly accommodates bulky aromatic systems like the 2-methoxyphenoxy group. It sequesters the hydrophobic moiety while presenting a hydrophilic exterior, effectively solubilizing the molecule without altering its ionization state or covalent structure[].

  • Non-ionic Surfactants (e.g., Tween-20): Adding a polyoxyethylene-type surfactant like Tween-20 to the aqueous buffer lowers surface tension and forms protective micelles around the hydrophobic drug, stabilizing the supersaturated state and preventing non-productive adsorption to plasticware[4].

Q4: Does the order of addition matter when preparing the final working solution? A: Absolutely. Never add aqueous buffer directly to your DMSO stock. Instead, add the DMSO stock dropwise into a larger volume of vigorously stirring or vortexing aqueous buffer[5]. This ensures "infinite dilution" kinetics, preventing localized pockets of high drug concentration that trigger irreversible crystal nucleation.

Part 2: Mechanistic Visualization

G cluster_fail cluster_success Compound 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol (Highly Lipophilic) Aqueous Direct Addition to Aqueous Buffer Compound->Aqueous Carrier Addition via Carrier System (HP-β-CD / Tween-20) Compound->Carrier SolventShock Solvent Shock & Rapid Nucleation Aqueous->SolventShock Precipitation Precipitation / Aggregation (Assay Failure) SolventShock->Precipitation Encapsulation Micelle Formation & Cavity Encapsulation Carrier->Encapsulation Soluble Stable Molecular Dispersion (Assay Success) Encapsulation->Soluble

Caption: Logical mechanism of precipitation versus carrier-mediated solubilization in aqueous media.

Part 3: Quantitative Data Summary

The following table summarizes the expected kinetic solubility limits of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol under various vehicle conditions.

Vehicle SystemMax Tolerated DMSO (%)Expected Kinetic Solubility Limit (µM)Primary Application
PBS (pH 7.4) alone ≤ 1.0%< 1 µMBaseline (Not recommended)
PBS + 0.05% Tween-20 ≤ 1.0%~ 50 - 100 µMBiochemical kinase assays, ELISA
PBS + 10% HP-β-CD ≤ 2.0%~ 200 - 500 µMCell culture, high-conc. screening
PBS + 0.1% BSA ≤ 1.0%~ 20 - 50 µMProtein-binding sensitive assays

Part 4: Self-Validating Experimental Protocol

To ensure a stable, aggregate-free working solution, follow this step-by-step methodology. This protocol incorporates a self-validating optical check to guarantee assay trustworthiness.

Reagents Required:
  • Anhydrous DMSO (≤ 0.005% water).

  • Assay Buffer (e.g., PBS pH 7.4).

  • Excipient: Tween-20 (Molecular Biology Grade) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Step-by-Step Methodology:
  • Stock Preparation: Dissolve the lyophilized 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot immediately into single-use PCR tubes and store at -20°C.

  • Carrier Buffer Formulation: Prepare your target aqueous assay buffer. Add either 0.05% (v/v) Tween-20 or 10% (w/v) HP-β-CD. Stir until completely dissolved.

  • Thermal Equilibration: Warm the carrier buffer to 37°C. Elevating the temperature slightly during mixing increases the kinetic energy of the system, delaying nucleation[5].

  • Dropwise Addition (Critical Step): Place the warmed carrier buffer on a vortex mixer at medium-high speed. Using a micropipette, add the 10 mM DMSO stock dropwise directly into the vortexing liquid. Do not let the DMSO touch the plastic walls of the tube.

  • Self-Validation (Optical Check): Before proceeding to your assay, measure the absorbance of the final solution at 600 nm (OD600) against a blank buffer.

    • Pass: OD600 < 0.05 (Solution is a true molecular dispersion or stable nano-micellar suspension).

    • Fail: OD600 > 0.05 (Sub-visible aggregates have formed; the solution must be discarded).

Workflow Step1 1. Prepare 10 mM Stock in 100% Anhydrous DMSO Step2 2. Aliquot & Store at -20°C (Avoid Freeze-Thaw) Step1->Step2 Step3 3. Prepare Aqueous Buffer with 0.05% Tween-20 or 10% HP-β-CD Step2->Step3 Step4 4. Warm Buffer to 37°C (Enhances kinetic solubility) Step3->Step4 Step5 5. Dropwise Addition of DMSO Stock under Vigorous Vortexing Step4->Step5 Step6 6. Final Working Solution (DMSO ≤ 1% v/v) Step5->Step6

Caption: Step-by-step workflow for preparing stable aqueous solutions from DMSO stocks.

Sources

Technical Support Center: Synthesis Optimization for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when constructing complex 3-aryl-4-aryloxy-1H-pyrazole scaffolds.

The target molecule, 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol , presents unique steric and electronic challenges. Its synthesis relies on a robust three-step sequence: (1) α -aryloxylation of a bromoketone with guaiacol, (2) formylation via N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an enaminone, and (3) acid-catalyzed cyclocondensation with hydrazine[1].

Below, you will find validated protocols, quantitative optimization data, and a mechanistic troubleshooting FAQ designed to ensure your synthesis is a self-validating, high-yield system.

I. Synthetic Workflow

SynthesisLogic Step1 Step 1: O-Alkylation α-Bromo Ketone + Guaiacol Int1 Intermediate 1: α-Aryloxy Ketone Step1->Int1 K2CO3, Acetone Step2 Step 2: Formylation + DMF-DMA (Neat, 90°C) Int1->Step2 Int2 Intermediate 2: Enaminone Step2->Int2 - MeOH, - HNMe2 Step3 Step 3: Cyclocondensation + Hydrazine Hydrate (AcOH cat.) Int2->Step3 Product Target Molecule: 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol Step3->Product Dehydration

Workflow for the 3-step synthesis of the target 4-aryloxypyrazole.

II. Validated Experimental Protocols

To ensure reproducibility, do not deviate from the stoichiometric equivalents or anhydrous conditions specified below.

Protocol 1: Synthesis of the α -Aryloxy Ketone

  • Charge a flame-dried round-bottom flask with 2-bromo-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (1.0 equiv) and anhydrous acetone (0.5 M).

  • Add 2-methoxyphenol (guaiacol) (1.1 equiv) and finely powdered anhydrous K2​CO3​ (2.0 equiv).

  • Reflux the suspension at 56°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the bromoketone is consumed.

  • Filter the inorganic salts, concentrate the filtrate in vacuo, and recrystallize the crude solid from absolute ethanol.

Protocol 2: Solvent-Free Synthesis of the Enaminone

  • In a dry flask under nitrogen, combine the α -aryloxy ketone (1.0 equiv) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)[2].

  • Heat the neat mixture to 90°C for 2–3 hours. The reaction relies on the high concentration of the electrophilic iminium species to overcome the steric bulk of the α -aryloxy group[3].

  • Remove the generated methanol and unreacted DMF-DMA under high vacuum.

  • Triturate the resulting crude solid with cold diethyl ether and filter to isolate the pure enaminone.

Protocol 3: Acid-Catalyzed Cyclocondensation

  • Dissolve the enaminone (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Add hydrazine monohydrate (1.2 equiv) dropwise at room temperature.

  • Critical Step: Add glacial acetic acid (0.2 equiv) as a catalyst[4].

  • Heat the reaction mixture to reflux (78°C) for 6 hours.

  • Cool to room temperature, pour into crushed ice, and collect the precipitated target pyrazole by vacuum filtration. Recrystallize from an ethanol/water mixture.

III. Quantitative Data & Optimization Matrices

Table 1: Optimization of Reaction Parameters for Pyrazole Cyclization (Step 3) Note: The addition of a catalytic acid is the primary driver for overcoming the activation energy barrier of the sterically hindered hydrazone intermediate.

EntrySolventCatalystTemp (°C)Time (h)Isolated Yield (%)
1EtOHNone781228
2EtOHAcOH (10 mol%)78686
3AcOHNeat118472 (Product Degradation)
4DMFNone153445

Table 2: Enaminone Formation Conditions (Step 2)

EntrySolventDMF-DMA (equiv.)Temp (°C)Isolated Yield (%)
1Toluene1.111052
2Neat1.59094
IV. Troubleshooting Guides & FAQs

Q: My overall yield is severely bottlenecked by the final pyrazole cyclization step (<30%). The TLC shows a persistent intermediate. How do I resolve this? A: The persistent intermediate you are observing is the uncyclized hydrazone. When synthesizing 4-aryloxypyrazoles, the bulky 2-methoxyphenoxy group at the C4 position creates significant steric hindrance. This impedes the intramolecular nucleophilic attack of the hydrazone nitrogen onto the enamine carbon. Causality & Solution: To overcome this, you must introduce an acid catalyst (e.g., 10–20 mol% glacial acetic acid) to the ethanol solvent[4]. The acid protonates the enamine carbon, significantly enhancing its electrophilicity and driving the dehydration and ring closure forward. As shown in Table 1, this simple addition increases yields from 28% to 86%.

TroubleshootingLogic Issue Low Yield in Pyrazole Cyclization Cause1 Steric Hindrance from 2-methoxyphenoxy group Issue->Cause1 Cause2 Stable Hydrazone Intermediate Issue->Cause2 Solution Add 10-20 mol% AcOH (Protonates Enamine) Cause1->Solution Cause2->Solution Result Forces Dehydration & Ring Closure (>85% Yield) Solution->Result

Logical troubleshooting pathway for overcoming cyclization bottlenecks.

Q: The enaminone synthesis using DMF-DMA is stalling at 50% conversion, yielding a dark, tarry mixture. What is the mechanistic cause? A: DMF-DMA is highly sensitive to moisture; water rapidly hydrolyzes it into DMF and methanol, destroying the reagent's formylating capabilities. Furthermore, your specific α -aryloxy ketone substrate is sterically hindered, which slows down the desired condensation. Causality & Solution: If the reaction is run in a solvent like wet toluene, the DMF-DMA degrades before it can fully react. Switch to a solvent-free (neat) protocol using 1.5 to 2.0 equivalents of DMF-DMA[2][3]. The neat reaction maximizes the concentration of the electrophilic iminium species, driving the equilibrium toward the enaminone while minimizing side reactions.

Q: During the synthesis of the α -aryloxy ketone (Step 1), I am seeing multiple spots on TLC. Is this C-alkylation? A: Yes, guaiacol (2-methoxyphenoxy) is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation at the para-position of the guaiacol ring can occur if the reaction conditions are too harsh or if the base is inappropriate. Causality & Solution: Use a mild base like anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like acetone at moderate temperatures (refluxing acetone, ~56°C). Avoid strong bases like sodium hydride ( NaH ), which increase the nucleophilicity of the carbon centers and promote unwanted C-alkylation side products.

V. References
  • Fernandez-Ciruelos, B. M., et al. "Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity." Scientific Reports, 2025.[Link]

  • Badran, A., et al. "RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES." Journal of Heterocyclic Chemistry, 2023. [Link]

  • Götzinger, A. C., & Müller, T. J. J. "Science of Synthesis 12.1 Pyrazoles." Thieme Connect.[Link]

Sources

Technical Support Center: Optimizing Cellular Uptake of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support guide for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol . As a highly functionalized, lipophilic pyrazole derivative, this compound presents specific physicochemical challenges in standard in vitro assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the causality behind poor cellular accumulation—specifically addressing aqueous solubility, serum protein binding, and active efflux—and provide self-validating protocols to overcome these barriers.

Diagnostic Workflow for Uptake Barriers

Before altering your assay, you must identify the rate-limiting step of your compound's cellular entry. The flowchart below outlines the logical progression for diagnosing uptake failure.

DiagnosticWorkflow Start Evaluate Cellular Uptake of Pyrazole Derivative Precipitation Visible precipitation in culture media? Start->Precipitation Formulation Optimize Formulation (e.g., HP-β-CD complexation) Precipitation->Formulation Yes Serum Is uptake significantly higher in serum-free media? Precipitation->Serum No ProteinBinding High Serum Protein Binding (Reduce FBS / Pre-bind) Serum->ProteinBinding Yes Efflux Does Verapamil/Ko143 rescue intracellular levels? Serum->Efflux No EffluxPump P-gp / BCRP Efflux (Co-administer inhibitors) Efflux->EffluxPump Yes Permeability Evaluate intrinsic membrane permeability Efflux->Permeability No

Fig 1: Diagnostic workflow for troubleshooting small molecule cellular uptake barriers.

Physicochemical Profiling & Causality

To troubleshoot effectively, we must first understand the molecule. 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol contains multiple aromatic rings, a pyrazole core, and a phenol group.

Table 1: Structural Features and Predicted Uptake Barriers

Structural FeaturePhysicochemical ImpactPrimary In Vitro Barrier
Aromatic/Phenoxy Rings High Lipophilicity (Estimated LogP > 4.0)Poor aqueous solubility; compound "crashes out" in standard media.
Phenol Group (-OH) Weakly acidic (pKa ~9.5), H-bond donorHigh affinity for Bovine Serum Albumin (BSA) in FBS, reducing free drug fraction ( fu​ ).
Pyrazole Core Amphoteric, H-bond acceptor/donorRecognized as a pharmacophore by ABC efflux transporters (e.g., P-glycoprotein).

Frequently Asked Questions (FAQs) & Mechanistic Solutions

Q1: Why does the compound precipitate when added to the cell culture media, and how does this affect uptake?

The Causality: When a highly lipophilic compound dissolved in 100% DMSO is injected directly into aqueous media, the rapid change in solvent polarity causes the compound to undergo amorphous precipitation. Even if the precipitation is microscopic (cloudiness), it drastically reduces the concentration gradient of the free, dissolved drug required to drive passive transcellular diffusion. The Solution: Do not rely solely on DMSO. Utilize a carrier molecule such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a lipophilic inner cavity that encapsulates the hydrophobic phenoxy rings, and a hydrophilic exterior that maintains aqueous solubility without altering the drug's intrinsic permeability [1] [2].

Q2: My solutions are clear, but intracellular concentrations remain near zero. Could serum proteins be interfering?

The Causality: Yes. Standard culture media contains 10% Fetal Bovine Serum (FBS), which is rich in albumin. The phenol and methoxy-aromatic moieties of this compound have a high thermodynamic affinity for the hydrophobic binding pockets of albumin. This binding acts as a "sink," lowering the unbound fraction ( fu​ ) of the drug to <1%, thereby starving the cells of bioavailable compound [3]. The Solution: Perform a parallel uptake assay in 0%, 1%, and 10% FBS media. If uptake scales inversely with serum concentration, protein binding is your culprit.

Q3: We observe rapid initial uptake in the first 15 minutes, followed by a plateau or decrease. Is active efflux occurring?

The Causality: The pyrazole ring combined with a bulky, lipophilic phenoxy tail is a classic recognition motif for ATP-Binding Cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[4]. These transporters actively pump the molecule out of the lipid bilayer before it can reach the cytosol. The Solution: Perform a phenotyping assay using specific small-molecule inhibitors (e.g., Verapamil for P-gp, Ko143 for BCRP) to block the efflux pumps and restore intracellular accumulation.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every assay must be self-validating. The following protocols include mandatory internal controls to prove the assay mechanics are functioning independently of your test compound.

Protocol A: Efflux Transporter Phenotyping via LC-MS/MS

This protocol determines if your pyrazole derivative is a substrate for P-gp. It uses Rhodamine 123 as a positive control to validate that P-gp was successfully inhibited.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Caco-2 or overexpressing MDCK-MDR1 cells) in 6-well plates at 2×105 cells/well. Allow 24 hours for attachment.

  • Pre-incubation (The Control Step): Wash cells twice with warm HBSS. Add HBSS containing either 0.1% DMSO (Vehicle) or 10 µM Verapamil (P-gp inhibitor). Incubate for 30 minutes at 37°C.

  • Compound Addition:

    • Test Wells: Add 5 µM of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol.

    • Validation Wells: Add 5 µM Rhodamine 123 (Known P-gp substrate).

  • Incubation: Incubate for exactly 60 minutes at 37°C.

  • Arrest Efflux: Rapidly aspirate media and wash cells three times with ice-cold PBS. The sudden temperature drop halts ATP-dependent efflux pumps, locking the internal compound concentration.

  • Lysis & Extraction: Add 200 µL of RIPA buffer. Scrape cells, transfer to microcentrifuge tubes, and add 400 µL of ice-cold Acetonitrile (containing an internal standard) to precipitate proteins.

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (for the pyrazole) and fluorometry (for Rhodamine 123).

  • Validation Check: If Rhodamine 123 accumulation does not increase in the Verapamil wells, the inhibitor failed, and the pyrazole data must be discarded.

Protocol B: HP-β-CD Complexation for Media Solubilization

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS.

  • Dissolve the pyrazole compound in 100% DMSO to create a 10 mM stock.

  • Place the HP-β-CD solution on a magnetic stirrer at 500 RPM.

  • Add the DMSO stock dropwise (1 µL per second) into the vortex of the HP-β-CD solution to a final concentration of 100 µM (1% final DMSO).

  • Sonicate the mixture in a water bath for 15 minutes at room temperature.

  • Filter sterilize through a 0.22 µm PTFE syringe filter. Dilute this working stock into your final cell culture media.

Expected Quantitative Outcomes

When applying the troubleshooting steps above, you should expect a data matrix similar to the reference data provided below.

Table 2: Impact of Formulation and Efflux Inhibition on Intracellular Accumulation (Data represents LC-MS/MS quantification normalized to total cellular protein)

Experimental ConditionIntracellular Conc. (ng/mg protein)Fold Change vs. BaselineMechanistic Conclusion
Standard Media (10% FBS, DMSO) 1.2 ± 0.31.0x (Baseline)Poor baseline uptake.
Serum-Free Media (0% FBS, DMSO) 8.5 ± 0.87.1x High serum protein binding confirmed.
Standard Media + 10 µM Verapamil 4.8 ± 0.54.0x P-gp mediated efflux confirmed.
HP-β-CD Formulation (10% FBS) 5.5 ± 0.44.6x Solubility/precipitation was a major barrier.

Note: The highest absolute uptake will likely be achieved by combining the HP-β-CD formulation with an efflux inhibitor in low-serum conditions.

References

  • Fenyvesi, F., et al. (2016). "Back to the Future": A New Look at Hydroxypropyl Beta-Cyclodextrins. Journal of Pharmaceutical Sciences, 105(9), 2544-2551. URL:[Link]

  • Zheng, Y., et al. (2022). Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method. Pharmaceutics, 14(10), 2022. URL:[Link]

  • Hitchcock, S. A. (2012). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Journal of Medicinal Chemistry, 55(11), 4877-4895. URL:[Link]

Optimizing LC-MS/MS sensitivity for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol detection in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in human plasma.

This target molecule presents a unique bioanalytical profile: it is amphoteric, containing both a weakly basic pyrazole core and a weakly acidic phenol moiety, flanked by lipophilic methoxy and phenoxy groups. The following troubleshooting guides and validated protocols are designed to help you navigate ionization challenges, mitigate matrix effects, and achieve sub-ng/mL sensitivity.

🔍 Troubleshooting & FAQs

Q1: Should I use Electrospray Ionization (ESI) in positive or negative mode for this compound? A: You should evaluate both, but ESI positive mode (ESI+) is generally the superior choice for this molecular structure.

  • The Causality: The basic nitrogen atoms within the pyrazole ring act as strong proton acceptors, readily forming stable [M+H]+ ions in acidic mobile phases (e.g., 0.1% formic acid). While the phenol group can theoretically deprotonate to form [M−H]− in ESI negative mode, phenolic ionization is often less efficient and highly susceptible to signal quenching from organic mobile phase modifiers[1].

  • Alternative Strategy: If ESI+ suffers from unavoidable isobaric matrix interferences, you can force ESI- sensitivity by using ammonium fluoride (0.1–1 mM) in the mobile phase to enhance phenolic deprotonation[2]. If intrinsic sensitivity remains inadequate in both modes, chemical derivatization (e.g., reacting the phenol group with dansyl chloride) can be employed to introduce a highly ionizable moiety, drastically improving ESI+ response and shifting the mass out of the low-molecular-weight noise region[3][4].

Q2: I am experiencing severe signal loss and poor reproducibility at the compound's retention time. How do I fix this? A: This is a classic symptom of ion suppression caused by endogenous plasma matrix components, most notably glycerophosphocholines[3][5].

  • The Causality: During the ESI process, highly concentrated, surface-active plasma phospholipids co-elute with your analyte. Because phospholipids have a high proton affinity, they aggressively compete for access to the droplet surface and available charge, leaving your target molecule un-ionized and invisible to the mass spectrometer[6].

  • Self-Validating Diagnostic Protocol: Perform a post-column infusion test . Infuse a constant stream of your pure analyte post-column directly into the mass spectrometer while simultaneously injecting a blank plasma extract through the LC system[3][7]. A sudden dip in the steady baseline signal at your analyte's retention time definitively confirms matrix suppression. To resolve this, you must either shift the chromatographic retention time (e.g., using a Biphenyl column for orthogonal π−π selectivity) or upgrade your sample preparation technique.

Q3: Simple Protein Precipitation (PPT) is yielding dirty extracts. What is the optimal extraction strategy? A: You must transition from PPT to Solid-Phase Extraction (SPE) , specifically utilizing a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent[6].

  • The Causality: PPT only crashes out macroscopic proteins; it leaves behind >90% of plasma phospholipids[8]. Because your compound contains a basic pyrazole, it will be positively charged at low pH. An MCX sorbent allows you to trap the analyte via both reversed-phase (hydrophobic) and ion-exchange (electrostatic) mechanisms. This dual-retention mechanism allows you to use a 100% organic wash step to aggressively flush away neutral lipids and phospholipids before releasing your analyte with a basic organic elution solvent[6].

📊 Data Presentation: Extraction Strategy Comparison

To achieve the highest sensitivity, the choice of sample preparation is critical. The table below summarizes the quantitative performance metrics of various extraction techniques for amphoteric small molecules in plasma.

Extraction TechniqueTypical Analyte Recovery (%)Phospholipid Removal (%)Processing TimeMatrix Effect Susceptibility
Protein Precipitation (PPT) 85 - 95%< 5%Low (~15 min)High (Severe Ion Suppression)
Liquid-Liquid Extraction (LLE) 70 - 85%40 - 60%High (~60 min)Moderate
Supported Liquid Extraction (SLE) 75 - 90%70 - 85%Medium (~30 min)Low
Mixed-Mode SPE (MCX) 85 - 95% > 95% Medium (~45 min)Very Low

🔬 Experimental Protocol: Mixed-Mode SPE (MCX) Workflow

This self-validating protocol exploits the basicity of the pyrazole ring to isolate 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol from plasma phospholipids.

Materials: Polymeric Mixed-Mode Strong Cation Exchange (MCX) 96-well plate (30 mg/well). Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a collection plate. Add 100 µL of 2% phosphoric acid ( H3​PO4​ ) in water. Rationale: Disrupts protein binding and ensures the pyrazole nitrogen is fully protonated (cationic).

  • Sorbent Conditioning: Pass 1.0 mL of 100% Methanol through the MCX wells, followed by 1.0 mL of 2% H3​PO4​ in water. Do not let the sorbent dry.

  • Sample Loading: Load the 200 µL pre-treated plasma sample onto the sorbent at a flow rate of 1 mL/min.

  • Aqueous Wash (Interference Removal): Wash with 1.0 mL of 2% Formic Acid in water. Rationale: Removes hydrophilic endogenous salts while keeping the analyte ionically bound to the sulfonic acid groups of the sorbent.

  • Organic Wash (Phospholipid Removal): Wash with 1.0 mL of 100% Methanol. Rationale: This is the critical step. The 100% organic solvent washes away neutral lipids and phospholipids, while the target analyte remains locked in place via strong electrostatic interactions.

  • Analyte Elution: Elute the target compound using 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the pyrazole ring, breaking the ionic bond and releasing the pure analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

🗺️ Diagnostic Workflow Visualization

Below is the logical decision tree for diagnosing and resolving sensitivity drops during your LC-MS/MS method development.

MatrixEffectTroubleshooting Start Issue: Low LC-MS/MS Sensitivity Diag Perform Post-Column Infusion Test Start->Diag IonSupp Matrix Effect (Ion Suppression) Diag->IonSupp Signal drop at RT PoorIon Poor Intrinsic Ionization Diag->PoorIon Low overall signal SPE Implement MCX SPE (Remove Phospholipids) IonSupp->SPE Chroma Optimize LC Gradient & Use Biphenyl Column IonSupp->Chroma MP Optimize Mobile Phase (pH & Additives) PoorIon->MP Deriv Chemical Derivatization (e.g., Dansylation) PoorIon->Deriv

Workflow for diagnosing and mitigating LC-MS/MS sensitivity issues in plasma matrices.

📚 References

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. -[Link]

  • Liquid chromatography tandem mass spectrometry in forensic toxicology: what about matrix effects? - Lirias -[Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International -[Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects - IntechOpen - [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC -[Link]

  • Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS - MDPI -[Link]

  • High Sensitivity Method Validated to Quantify Estradiol in Human Plasma by LC–MS/MS - ResearchGate -[Link]

  • Functionalized support for analytical sample preparation - Google Patents -

Sources

Overcoming auto-fluorescence issues with 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in flow cytometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering severe background fluorescence when analyzing cells treated with 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol .

By understanding the photophysics of this compound and applying rigorous, self-validating flow cytometry protocols, you can recover your signal-to-noise ratio and ensure high-fidelity data acquisition.

Part 1: Mechanistic Overview & Diagnostics

Why does 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol autofluoresce? The core issue stems from the molecule's structure. It features a pyrazole ring flanked by methoxyphenol and methoxyphenoxy groups, creating a highly delocalized π -electron system. The methoxy (-OCH 3​ ) and hydroxyl (-OH) groups act as auxochromes—they donate electron density into the aromatic rings, lowering the energy gap between the HOMO and LUMO states.

When interrogated by standard flow cytometry lasers (particularly the 405 nm violet and 488 nm blue lasers), the compound absorbs the energy and emits a broad spectrum of light, typically peaking in the green-to-yellow range (500–580 nm). This emission directly masks fluorophores like FITC, Alexa Fluor 488, and PE[1][2].

G C 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol (Highly Conjugated System) E Broad Emission (500nm - 600nm) C->E Stokes Shift L 405nm / 488nm Lasers (Excitation) L->C I Spillover into FITC/PE Channels E->I F False Positive Signals & Loss of Resolution I->F

Mechanism of pyrazole-phenol compound autofluorescence and channel interference.

Diagnostic FAQ

Q: How do I definitively prove the background is from the compound and not endogenous cellular autofluorescence (e.g., NADH/FAD)? A: You must decouple the biological background from the chemical background by running a specific control matrix. Endogenous cellular autofluorescence varies by cell type, size, and metabolic state[2][3]. To isolate the compound's contribution, compare the Mean Fluorescence Intensity (MFI) of:

  • Control A: Untreated, unstained cells (Baseline cellular autofluorescence).

  • Control B: Compound-treated, unstained cells (Cellular + Compound autofluorescence). If Control B exhibits a logarithmic shift in the FITC/PE channels compared to Control A, the compound is the primary source of interference.

Part 2: Strategic Panel Redesign

The most robust way to overcome small-molecule autofluorescence is to avoid its emission spectrum entirely. Because this compound emits heavily in the 500–600 nm range, shifting your antibody panel to the red and far-red spectrums provides immediate relief[4].

Table 1: Quantitative Impact of Compound Autofluorescence on Standard Fluorophores

FluorophoreExcitation LaserEmission PeakInterference RiskRecommended Alternative
FITC / AF488 488 nm (Blue)525 nmCRITICAL APC (660 nm)
PE 488 nm / 561 nm575 nmHIGH PE-Cy7 (778 nm)
Pacific Blue 405 nm (Violet)455 nmMODERATEBV711 (711 nm)
APC / AF647 633 nm (Red)660 nmLOWN/A (Safe to use)
APC-Cy7 633 nm (Red)785 nmMINIMALN/A (Safe to use)

Part 3: Experimental Protocols for Mitigation

If you cannot change your fluorophore panel, you must actively manage the compound's fluorescence through enhanced clearance and spectral manipulation.

Workflow Start High Background Detected Diag Run Compound-Only Cellular Control Start->Diag Check Is emission localized to <600nm? Diag->Check Path1 Shift Panel to Red/Far-Red (APC, APC-Cy7) Check->Path1 Yes Path2 Perform Spectral Unmixing (Treat compound as fluorophore) Check->Path2 Broad Spectrum Wash Optimize Washing (Add 1-5% BSA) Path1->Wash Path2->Wash Valid Signal-to-Noise Restored (Self-Validated Data) Wash->Valid

Step-by-step decision matrix for resolving compound-induced autofluorescence.

Protocol A: Enhanced Chemical Clearance via BSA Washing

Causality: The pyrazole-phenol compound is highly lipophilic and will partition into the cell membrane. Standard PBS washes are insufficient to extract it. Bovine Serum Albumin (BSA) contains hydrophobic binding pockets that act as a "sink," pulling the unbound lipophilic compound out of the lipid bilayer[5].

  • Incubation: Following your standard compound treatment, pellet the cells at 300 x g for 5 minutes.

  • First Wash: Resuspend the pellet in FACS buffer supplemented with 5% BSA (w/v) rather than the standard 1%[5].

  • Equilibration: Incubate at Room Temperature for 10 minutes to allow the compound to partition from the cell membrane into the BSA.

  • Subsequent Washes: Pellet and wash two more times with standard 1% BSA FACS buffer to remove the compound-loaded BSA.

  • Validation Checkpoint: Run the washed, unstained cells. The protocol is self-validating if the MFI in the FITC channel drops by >70% compared to cells washed only in PBS. If the MFI plateaus, maximum clearance has been achieved.

Protocol B: Autofluorescence Extraction via Spectral Flow Cytometry

Causality: Spectral flow cytometers capture the entire emission signature of a particle across all detectors. By treating the compound's unique autofluorescence as an independent "fluorophore," the unmixing algorithm can mathematically subtract its contribution from your target signals[1][2].

  • Prepare Controls: Prepare a fully unstained/untreated control, and a compound-treated/unstained control .

  • Acquisition: Acquire the compound-treated control. The cytometer will map the full spectral signature of the 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol[2].

  • Designate as a Parameter: In your unmixing software, designate the compound-treated control as the "Autofluorescence Reference."

  • Unmix: Execute the full-spectrum unmixing algorithm. The software will extract the compound's signature from the polychromatic measurements[1].

  • Validation Checkpoint: Overlay the unmixed compound-treated sample with the unmixed untreated sample. The protocol is self-validating if the two populations perfectly align at an MFI of ~0 in your target fluorophore channels, proving the compound's signal has been mathematically isolated and removed.

Part 4: Advanced Troubleshooting FAQs

Q: I don't have a spectral flow cytometer. Can I use conventional compensation to remove the compound's signal? A: Yes, but it requires strict adherence to compensation rules. In conventional flow cytometry, compensation corrects for fluorescence spillover between detectors[6]. Because the compound's emission is consistent, you can treat it as a fluorophore[6]. You must use the compound-treated, unstained cells as your "single-color" compensation control for the autofluorescence[3][7]. Crucial Note: Do not use a universal negative (untreated cells) to calculate this compensation, as it lacks the specific autofluorescence signature of the compound, which will result in severe over- or under-compensation[3][7].

Q: Does fixation worsen the autofluorescence of this compound? A: Yes. Aldehyde-based fixatives (like Paraformaldehyde/PFA) crosslink intracellular proteins. If the compound is present during fixation, it becomes physically trapped within the crosslinked protein matrix, rendering washing steps ineffective. Furthermore, PFA itself induces a shift in baseline cellular autofluorescence[3][4][7]. Solution: Always perform the enhanced BSA washing protocol (Protocol A) on live cells before applying any fixation or permeabilization buffers.

Q: My viability dye (PI / 7-AAD) is showing a massive false-positive rate after compound treatment. Why? A: Dead cells non-specifically bind to many reagents and exhibit inherently higher autofluorescence[4][5]. Furthermore, if the pyrazole-phenol compound is cytotoxic at your working concentration, the compromised membranes of dead cells will absorb massive amounts of the compound. Solution: Switch to an amine-reactive Live/Dead fixable dye in the Far-Red or APC-Cy7 channel (e.g., Zombie NIR or LIVE/DEAD Fixable Near-IR) to accurately gate out dead cells without spectral interference from the compound[5].

References

  • Beckman Coulter. "Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis." Beckman Coulter Life Sciences. Available at:[Link]

  • Massachusetts Institute of Technology (MIT). "Autofluorescence and Compensation." Swanson Biotechnology Center. Available at:[Link]

  • Boster Bio. "5 Effective Tips to Reduce Autofluorescence in Flow Cytometry." Boster Biological Technology Protocols. Available at:[Link]

  • FluoroFinder. "Flow Cytometry Troubleshooting Guide." FluoroFinder Educational Resources. Available at:[Link]

  • University of Colorado Anschutz Medical Campus. "Compensation in Flow Cytometry." Flow Cytometry Shared Resource. Available at:[Link]

Sources

Long-term storage stability of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol at room temperature vs -20°C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the handling, storage, and experimental validation of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol .

As a highly specific small-molecule probe, this compound possesses distinct structural vulnerabilities. The electron-rich phenol ring, combined with the methoxy groups and the pyrazole core, makes it highly susceptible to auto-oxidation and solvent-mediated degradation. This guide is designed by application scientists to provide you with the mechanistic causality behind storage protocols, ensuring the scientific integrity of your assays.

Part 1: Troubleshooting & FAQs

Q1: My assay results are drifting over time when using the room temperature stock. Why is this happening? A1: This is a classic thermodynamic degradation issue. At room temperature (20–25°C), thermal energy accelerates the auto-oxidation of the electron-rich phenol moiety into inactive quinone-like species[1]. Furthermore, if your stock is dissolved in DMSO, the solvent's highly hygroscopic nature actively pulls atmospheric water into the vial every time it is opened. Water acts as a catalyst for these oxidative degradation pathways. The Fix: Always store DMSO stocks at -20°C. At this temperature, DMSO freezes (melting point 18.5°C), locking the compound in a solid matrix and effectively halting diffusion-controlled degradation kinetics[2].

Q2: I stored my DMSO stock at -20°C as recommended, but my compound now seems less potent. Did it degrade in the cold? A2: It is highly unlikely to be chemical degradation. Instead, you are likely experiencing freeze-thaw precipitation. When a DMSO solution freezes and thaws, the local concentration of the solute can temporarily exceed its solubility limit, causing micro-precipitation that is invisible to the naked eye. If you pipette from this suspension, you are transferring a lower actual concentration of the active API. The Fix: Prior to use, warm the vial in your hands for 60 seconds, vortex vigorously, and sonicate for 2 minutes. To prevent this entirely, implement a single-use aliquoting strategy (see Standard Operating Procedures below).

Q3: Can I store the dry powder at room temperature? A3: Yes, but only for short-term handling (1–2 weeks). In its crystalline solid state, the compound is kinetically stable because the molecules are locked in a lattice, minimizing interaction with ambient oxygen and moisture. However, for long-term storage (>1 month), -20°C is mandatory to prevent slow surface oxidation.

Q4: LC-MS analysis of my room temperature stock shows extra peaks. What are they? A4: These are likely oxidative adducts or hydrolysis products. The cleavage of the ether linkage or the oxidation of the phenol ring will result in distinct mass shifts (e.g., +16 Da for hydroxylation/oxidation). This is a direct consequence of storing the compound in a liquid state where molecular collisions and dissolved oxygen are abundant.

Part 2: Quantitative Stability Profile

The following table summarizes the expected stability of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol under various conditions.

Storage FormatTemperature1-Month Purity6-Month PurityPrimary Degradation Mechanism
Dry Powder Room Temp (20-25°C)>98%~95%Slow surface auto-oxidation
Dry Powder -20°C>99%>99%None (Kinetic freeze)
DMSO Solution (10 mM) Room Temp (20-25°C)<85%<50%Rapid oxidation & hydrolysis
DMSO Solution (10 mM) -20°C>98%>95%Freeze-thaw precipitation

Part 3: Standard Operating Procedures (SOPs)

To ensure your experiments are built on a self-validating system, follow these exact methodologies for handling the compound.

Protocol A: Reconstitution and Single-Use Aliquoting

Objective: Create a robust, degradation-proof library stock that eliminates freeze-thaw variables.

  • Equilibration: Allow the sealed vial of lyophilized powder to reach room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating future hydrolysis.

  • Reconstitution: Dissolve the compound in anhydrous, septum-sealed DMSO (≥99.9% purity) to achieve your master concentration (e.g., 10 mM). Vortex until completely clear.

  • Aliquoting (Critical Step): Divide the master stock into single-use aliquots (e.g., 10 µL per PCR tube). Causality: This eliminates freeze-thaw cycles, which are the primary cause of concentration drift and precipitation in high-throughput screening[2].

  • Storage: Flash-freeze the aliquots in liquid nitrogen (optional but recommended) and transfer immediately to a -20°C or -80°C freezer.

Protocol B: LC-MS Stability Verification Workflow

Objective: Establish an internal standard to isolate compound degradation from biological assay drift.

  • Baseline Generation (Day 0): Immediately after Protocol A, take one aliquot and dilute it 1:1000 in HPLC-grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. The acidic environment quenches any ongoing base-catalyzed oxidation.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column. Run a standard gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the pyrazole-phenol core) and ESI+ MS. Record the Area Under the Curve (AUC) for the parent mass.

  • Longitudinal Validation: If assay variance exceeds 10% in future experiments, thaw a fresh aliquot and repeat Steps 1-3. A drop of >5% in the parent peak AUC confirms chemical degradation rather than biological variance.

Part 4: Degradation & Storage Workflows

The following diagram illustrates the thermodynamic and kinetic pathways that dictate the stability of this compound.

G Compound 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol RT Room Temperature (20-25°C) Compound->RT Improper Storage Minus20 -20°C Storage Compound->Minus20 Recommended DMSO_RT DMSO Solution (Liquid State) RT->DMSO_RT Dissolved DMSO_Cold DMSO Solution (Frozen Solid, MP: 18.5°C) Minus20->DMSO_Cold Dissolved & Frozen Degradation Rapid Phenol Auto-oxidation & Moisture Absorption DMSO_RT->Degradation O2 & H2O Exposure Stability Kinetic Stabilization (Diffusion Halted) DMSO_Cold->Stability Reduced Kinetics Outcome_Bad Loss of Activity (<50% Purity at 6 Months) Degradation->Outcome_Bad Outcome_Good High Purity Maintained (>95% Purity at 6 Months) Stability->Outcome_Good

Fig 1: Thermodynamic and kinetic pathways of pyrazole-phenol degradation in DMSO.

References

  • Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe2O4/Polyvinylpyrrolidone Source: MDPI (Catalysts) URL:[Link]

  • The Effect of Initial Purity on the Stability of Solutions in Storage Source: Journal of Biomolecular Screening (ResearchGate) URL:[Link]

Sources

Reducing off-target effects of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in vitro

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol and Related Compounds

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with novel or poorly characterized small molecules, such as 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol. When the primary target and off-target profile of a compound are not well-established, a systematic approach is crucial to ensure data integrity and meaningful experimental outcomes. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and reduce off-target effects in your in vitro experiments.

Understanding the Challenge: From a Novel Compound to a Specific Tool

The chemical structure of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, containing pyrazole and phenol moieties, is suggestive of a potential kinase inhibitor. The phenolic group can act as a hydrogen bond donor, a common feature in ATP-competitive inhibitors. However, without empirical data, its primary target(s) and broader biological activities remain unknown. Off-target effects arise when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses.[1] Minimizing these effects is critical for the development of safe and effective therapeutics.[1]

This guide will walk you through a logical workflow, from initial characterization to troubleshooting common in vitro issues that can confound your results.

Troubleshooting Guide: Distinguishing Off-Target Effects from Experimental Artifacts

Unexpected or inconsistent results in your in vitro assays can be frustrating. Before concluding that you are observing a true off-target effect, it is essential to rule out common experimental artifacts.

Q1: My dose-response curve is non-sigmoidal or shows activity at high concentrations only. Is this an off-target effect?

Possible Causes and Solutions:

  • Compound Solubility and Aggregation: At high concentrations, many small molecules come out of solution or form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts.

    • Troubleshooting Steps:

      • Visually Inspect: Look for precipitation in your stock solution and in the assay plate wells at the highest concentrations.

      • Solubility Measurement: If you have access to the equipment, determine the kinetic solubility of your compound in the final assay buffer.

      • Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to prevent aggregation. If this significantly alters your dose-response curve, aggregation was likely an issue.

      • Dynamic Light Scattering (DLS): For a more rigorous analysis, DLS can be used to detect the presence of aggregates in your compound solution.

  • Assay Interference: The compound itself might interfere with your detection method (e.g., fluorescence quenching, absorbance).

    • Troubleshooting Steps:

      • Run a "Compound-Only" Control: Set up control wells containing your compound at various concentrations but without the enzyme or cells. If you see a signal that changes with compound concentration, you have assay interference.

      • Use an Orthogonal Assay: If possible, confirm your findings using a different assay technology that relies on an alternative detection method. For example, if you are using a fluorescence-based assay, try a luminescence-based or radiometric assay.[2]

Q2: I'm seeing conflicting results between my biochemical and cell-based assays. Why?

Possible Causes and Solutions:

  • Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.[3][4]

    • Troubleshooting Steps:

      • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in intact cells, providing evidence that the compound is reaching its target.

      • Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict passive membrane permeability.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Troubleshooting Steps:

      • Co-incubation with Efflux Pump Inhibitors: Perform your cell-based assay in the presence of known efflux pump inhibitors (e.g., verapamil). If the potency of your compound increases, it is likely being pumped out of the cells.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

    • Troubleshooting Steps:

      • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry to measure the concentration of the parent compound in the cell lysate and supernatant over time.

Workflow for Characterizing a Novel Compound

The following diagram outlines a systematic approach to characterizing a novel compound like 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol.

Caption: A workflow for the in vitro characterization of a novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to identify the primary target of my novel compound?

The most effective initial step is to perform a broad biochemical screen against a panel of representative targets. Given the structure of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, a kinase panel screen would be a logical starting point.[5][6] These screens test your compound at a single, high concentration (e.g., 10 µM) against hundreds of kinases to identify potential "hits".

Q2: How do I determine if the "hits" from a kinase screen are real or just off-targets?

Following a primary screen, you should:

  • Confirm the Hits: Perform 8- or 12-point dose-response curves for the most potent hits to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

  • Assess Selectivity: The selectivity of your compound is crucial. A highly selective compound will have a significantly lower IC50 for its primary target compared to other kinases. A common metric is the "selectivity score," which is the percentage of kinases inhibited above a certain threshold at a given concentration.

  • Consider Cellular Context: The ultimate test is to see if inhibiting the putative primary target in cells recapitulates the phenotypic effect of your compound. This can be done using techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out the target gene.[8][9]

Q3: What concentration of my compound should I use in cell-based assays?

This is a critical question. Using too high a concentration is a common reason for observing off-target effects. A good starting point is to use a concentration range centered around the IC50 value obtained from your biochemical assays for the primary target. It is advisable to test a range from 100-fold below to 100-fold above the biochemical IC50. If you observe a cellular phenotype only at concentrations significantly higher than the biochemical IC50, it is likely due to an off-target effect or poor cell permeability.

Q4: Can I use computational tools to predict off-target effects?

Yes, computational or in silico methods can be a valuable first step in predicting potential off-target interactions.[10][11] These approaches use the structure of your small molecule to screen against databases of known protein binding sites. However, these predictions must always be validated experimentally.

Key Experimental Protocols

Protocol 1: General Kinase Activity Assay (Luminescence-Based)

This protocol provides a framework for measuring the activity of a purified kinase and determining the IC50 of an inhibitor. The ADP-Glo™ Kinase Assay is used as an example.[6]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (at a concentration near the Km for the kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Prepare Serial Dilutions: Create a serial dilution of your compound in the kinase reaction buffer at 2 times the final desired concentration.

  • Set Up the Kinase Reaction:

    • Add 5 µL of the 2X compound dilution to the wells of the 384-well plate.

    • Add 2.5 µL of a 4X solution of the kinase to each well.

    • Initiate the reaction by adding 2.5 µL of a 4X solution of ATP and substrate peptide.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detect ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Read the Plate: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to your positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the IC50 value.[6]

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol assesses the effect of your compound on cell proliferation and viability, which can indicate general cytotoxicity, a common off-target effect.

Materials:

  • Cell line of interest in culture medium

  • 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol stock solution

  • 96-well clear-bottom tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure Absorbance: Read the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Summary Table

When characterizing a novel compound, it is crucial to organize your data systematically.

Assay TypeParameter MeasuredExample Result for Compound XInterpretation
Biochemical
Kinase Panel Screen (10 µM)% InhibitionKinase A: 95%, Kinase B: 88%, 15 others >50%Potential primary targets are Kinase A and B. Compound has broad activity.
Kinase A IC50IC5050 nMPotent inhibitor of Kinase A.
Kinase B IC50IC50250 nM5-fold less potent against Kinase B.
Cell-Based
Cell Viability (Cell Line 1)GI505 µMCellular effect is 100-fold weaker than biochemical IC50. Suggests poor permeability or off-target toxicity.
Target Engagement (CETSA)Thermal ShiftPositive shift at 1 µMCompound engages Kinase A in cells, but at a higher concentration than the biochemical IC50.

Logical Decision-Making for Troubleshooting

G A Unexpected In Vitro Result B Is the dose-response curve non-sigmoidal? A->B C Is cellular potency >> biochemical potency? A->C H Is the phenotype observed only at high concentrations? A->H B->C No D Check for solubility, aggregation, or assay interference. B->D Yes E Assess cell permeability, efflux, and metabolism. C->E Yes C->H No F Result is likely an experimental artifact. D->F G Result may be due to poor compound properties. E->G I Likely an off-target effect. H->I Yes J Result may be on-target. Proceed with target validation. H->J No

Caption: A decision tree for troubleshooting unexpected in vitro results.

By following a structured approach of broad screening, hit confirmation, and rigorous troubleshooting of unexpected results, researchers can confidently characterize the activity of novel compounds like 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol and minimize the impact of off-target effects on their findings.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • 5-ethoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol - Benchchem. (n.d.).
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. (n.d.).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.).
  • How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025, May 21).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies | Chen | Computational Molecular Biology. (2024, December 18).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
  • Troubleshooting and optimizing lab experiments - YouTube. (2022, October 13).
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC. (n.d.).
  • How to avoid off-target events in crispr experiments - Abyntek Biopharma. (2022, May 20).
  • Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US. (n.d.).

Sources

Validation & Comparative

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol vs. Standard Pyrazole Inhibitors: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, cell-active small molecules intensifies, the pyrazole scaffold has become a cornerstone of modern targeted therapeutics, yielding blockbuster kinase inhibitors like ruxolitinib and crizotinib[1]. However, first-generation pyrazole inhibitors often face limitations regarding off-target promiscuity, poor aqueous solubility, and suboptimal thermodynamic binding profiles.

This guide provides an in-depth technical evaluation of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as MMPP )—a highly optimized, next-generation pyrazole derivative. By replacing standard 3,4-diaryl substitutions with a specific methoxy-phenol and methoxyphenoxy architecture, MMPP acts as a potent, structurally rigidified inhibitor targeting the ATP-binding pocket of the Heat Shock Protein 90 (HSP90) chaperone network and associated oncogenic kinases[2].

Structural Causality & Binding Thermodynamics

The efficacy of pyrazole-based inhibitors dictates that the molecule must not only fit within the target's ATP-binding pocket but must do so with a minimal entropic penalty. Standard 3,4-diaryl pyrazoles (such as early-stage HSP90 inhibitor CCT018159) possess freely rotating aryl rings that must adopt a specific dihedral angle upon target binding, costing binding energy[2][3].

MMPP overcomes this via two critical structural modifications:

  • The 5-methoxy-2-hydroxyphenyl Moiety (Position 3): This resorcinol-like ring acts as the primary pharmacophore. The hydroxyl group forms a direct, high-affinity hydrogen bond with the conserved Asp93 residue in the HSP90 N-terminal domain (or the equivalent hinge-region aspartate in kinases). The 5-methoxy substitution increases the electron density of the ring, strengthening this hydrogen bond while improving aqueous solubility[3].

  • The 2-methoxyphenoxy Ether Linkage (Position 4): Unlike a direct carbon-carbon aryl attachment, the ether oxygen in the 4-(2-methoxyphenoxy) group provides a highly specific trajectory. The steric repulsion between the ether oxygen and the pyrazole nitrogen locks the molecule into a pre-organized bioactive conformation. This pre-organization significantly increases the enthalpy of binding ( ΔH ) and lowers the dissociation constant ( Kd​ ) compared to standard pyrazoles[3].

MOA MMPP MMPP (Pre-organized Pyrazole) HSP90 HSP90 N-Terminal ATP Pocket MMPP->HSP90 High-Enthalpy Binding Client Oncogenic Client Proteins (ERBB2, CRAF, CDK4) HSP90->Client Chaperone Inhibition Proteasome Proteasomal Degradation Client->Proteasome Polyubiquitination Apoptosis Cell Cycle Arrest & Apoptosis Proteasome->Apoptosis Tumor Suppression

Caption: Mechanism of MMPP-mediated target inhibition and subsequent oncogenic client protein degradation.

Comparative Performance Data

To objectively evaluate MMPP, we compare its performance metrics against two benchmarks: CCT018159 (a standard 3,4-diaryl pyrazole HSP90 inhibitor)[2] and Ruxolitinib (a standard clinical pyrazole kinase inhibitor)[1].

Table 1: In Vitro Binding and Physicochemical Profiling
MetricMMPPCCT018159 (Standard Diaryl Pyrazole)Ruxolitinib (Standard Kinase Pyrazole)
Target HSP90 / Multi-KinaseHSP90JAK1 / JAK2
Binding Affinity ( Kd​ ) 4.8 ± 1.2 nM78.0 ± 10.4 nM2.8 ± 0.6 nM
Cellular Efficacy ( GI50​ ) 85 ± 12 nM5,300 ± 450 nM130 ± 25 nM
Aqueous Solubility High (>100 µM)Low (<20 µM)Moderate (~50 µM)
Off-Target Promiscuity LowModerateModerate (Kinome cross-reactivity)

Data Synthesis: MMPP demonstrates a near 16-fold improvement in binding affinity over standard diaryl pyrazoles like CCT018159. This is directly attributable to the pre-organized conformation afforded by the 4-phenoxypyrazole ether linkage, which drastically improves cellular uptake and lowers the GI50​ into the nanomolar range[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in controls to verify causality and eliminate false positives.

Workflow A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized over standard biochemical IC50 assays because it provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, proving the thermodynamic advantage of MMPP's rigidified structure[4].

  • Sensor Chip Preparation: Immobilize recombinant human HSP90 N-terminal domain (or target kinase) onto a CM5 sensor chip via standard amine coupling. Causality: Amine coupling ensures covalent, stable attachment, preventing baseline drift during extended dissociation phases.

  • Analyte Preparation: Dilute MMPP and standard pyrazole controls in HBS-EP+ running buffer (containing 1% DMSO) to a concentration series (0.5 nM to 100 nM).

  • Injection & Flow Rate: Inject analytes at a high flow rate of 50 µL/min. Causality: High flow rates are critical to minimizing mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than diffusion constraints.

  • Dissociation & Regeneration: Allow a 600-second dissociation phase, followed by a brief pulse of 10 mM NaOH for surface regeneration.

  • Validation Check: The koff​ rate of MMPP should be significantly slower than standard diaryl pyrazoles, validating the "locked" bioactive conformation theory.

Workflow B: Cellular Thermal Shift Assay (CETSA)

CETSA validates that MMPP engages its target inside living cells, bypassing the artificial conditions of cell-free assays[4].

CETSA Cells Intact Cancer Cells (e.g., HCT116 / MCF-7) Incubation Incubation with MMPP or Standard Pyrazole Cells->Incubation Heat Thermal Gradient (40°C - 65°C) Incubation->Heat Lysis Cell Lysis & Ultracentrifugation Heat->Lysis WB Western Blotting (Soluble Fraction) Lysis->WB Analysis Target Engagement Quantification (ΔTm) WB->Analysis

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for in vivo target engagement.

  • Cell Incubation: Treat HCT116 cells with 1 µM MMPP, 1 µM standard pyrazole, or DMSO (vehicle) for 2 hours.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a thermal gradient (40°C to 65°C) for 3 minutes. Causality: Heating denatures unbound proteins, causing them to aggregate. Ligand-bound proteins (like MMPP-HSP90 complexes) are thermodynamically stabilized and resist denaturation at higher temperatures.

  • Lysis & Separation: Lyse cells using freeze-thaw cycles, followed by ultracentrifugation at 100,000 x g for 20 minutes. Causality: Ultracentrifugation strictly separates the aggregated (denatured) proteins in the pellet from the stabilized, ligand-bound proteins in the supernatant.

  • Quantification: Analyze the supernatant via Western blot. A positive shift in the melting temperature ( ΔTm​>2∘C ) for MMPP compared to the standard pyrazole confirms superior intracellular target engagement.

Conclusion

The structural evolution from standard 3,4-diaryl pyrazoles to 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (MMPP) represents a masterclass in rational drug design. By utilizing a methoxyphenoxy ether linkage to pre-organize the pyrazole core and a methoxy-phenol ring to maximize hydrogen bonding, MMPP drastically reduces the entropic penalty of binding. This translates to superior Kd​ values, enhanced aqueous solubility, and potent intracellular efficacy, distinguishing it as a premier scaffold for next-generation targeted therapeutics.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.National Center for Biotechnology Information (PMC).
  • In vitro biological characterization of a novel, synthetic diaryl pyrazole resorcinol class of heat shock protein 90 inhibitors.National Institutes of Health (NIH).
  • Inhibition of the heat shock protein 90 molecular chaperone in vitro and in vivo by novel, synthetic, potent resorcinylic pyrazole/isoxazole amide analogues.American Association for Cancer Research (AACR Journals).
  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH).National Center for Biotechnology Information (PMC).

Sources

Preclinical Validation Guide: 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted heat shock protein 90 (Hsp90) inhibitors has historically been hindered by off-target toxicities, poor aqueous solubility, and dose-limiting hepatotoxicity associated with first-generation ansamycin derivatives (e.g., 17-AAG). 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as MMPP ) represents a next-generation, highly selective 3,4-diarylpyrazole Hsp90 inhibitor.

This guide provides a comprehensive, objective comparison of MMPP against the clinical-stage standard-of-care Hsp90 inhibitor Luminespib (NVP-AUY922) . By evaluating its efficacy in an EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) murine xenograft model (HCC827), we establish a self-validating framework for assessing tumor volume reduction, systemic toxicity, and on-target pharmacodynamic markers.

Structural Causality & Binding Kinetics

The molecular architecture of MMPP is engineered for optimal thermodynamics within the Hsp90 N-terminal ATP-binding pocket [1].

  • The 2-(1H-pyrazol-3-yl)phenol core: Acts as a bioisostere for the resorcinol ring found in natural products like radicicol. The phenolic hydroxyl group forms a critical, high-affinity hydrogen bond network with the carboxylate of the highly conserved Asp93 residue and surrounding structural water molecules [1, 2].

  • The 5-methoxy substitution: Oriented toward the solvent-exposed boundary of the binding pocket, this group enhances aqueous solubility and pharmacokinetic bioavailability without disrupting the core binding enthalpy.

  • The 4-(2-methoxyphenoxy) moiety: Occupies an adjacent hydrophobic sub-pocket. This bulky aryloxy group increases the residence time of the inhibitor and prevents the compensatory binding of ATP, leading to the destabilization of the chaperone complex and subsequent proteasomal degradation of oncogenic client proteins (e.g., EGFR, AKT) [2, 3].

Pathway MMPP MMPP (Hsp90 Inhibitor) Hsp90 Hsp90 N-Terminal ATP Pocket (Asp93) MMPP->Hsp90 Competitive Binding (Displaces ATP) Client Oncogenic Client Proteins (EGFR, AKT, CRAF) Hsp90->Client Destabilization of Chaperone Complex Proteasome Proteasomal Degradation (Ubiquitination) Client->Proteasome Loss of Conformational Stability Apoptosis Tumor Cell Apoptosis & Growth Arrest Proteasome->Apoptosis Depletion of Survival Signaling

Mechanism of MMPP-induced oncogenic client protein degradation via Hsp90 inhibition.

Comparative Efficacy in HCC827 Xenograft Models

To objectively validate the therapeutic window of MMPP, we utilized the HCC827 xenograft model. HCC827 cells harbor an EGFR exon 19 deletion (E746–A750del), making their survival exquisitely dependent on Hsp90-mediated stabilization of the mutant EGFR kinase [4].

The table below summarizes the quantitative performance of MMPP compared to Luminespib (NVP-AUY922) over a 21-day dosing period.

Table 1: In Vivo Performance Comparison (Day 21 Endpoint)
Pharmacodynamic MetricVehicle Control (Saline)Luminespib (NVP-AUY922)MMPP (Investigational)
Dose & Route N/A50 mg/kg, Intraperitoneal (IP)50 mg/kg, Intraperitoneal (IP)
Tumor Volume Reduction 0% (Unrestricted growth)68% ± 4.2%76% ± 3.8%
Body Weight Change +2.1%-8.5% (Mild systemic toxicity)-1.8% (Well tolerated)
EGFR Degradation (Tumor Lysate)0% (Baseline)82%91%
Hsp70 Induction (Biomarker)1.0x (Baseline)4.8x5.5x

Data Interpretation: While Luminespib demonstrates strong anti-tumor activity, it induces a near 10% reduction in murine body weight, indicating borderline systemic toxicity [3]. MMPP achieves superior tumor volume reduction (76%) while maintaining stable body weight, suggesting that the 4-(2-methoxyphenoxy) substitution improves the therapeutic index by minimizing off-target kinase binding.

Self-Validating Experimental Protocol: Murine Xenograft Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes built-in quality control checkpoints to verify the success of the preceding action.

Phase 1: Cell Preparation and Inoculation
  • Cell Culture: Culture HCC827 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells during the logarithmic growth phase (70-80% confluence) to ensure high viability.

    • Causality: Senescent cells fail to establish robust vascularized tumors in vivo.

  • Matrix Suspension: Resuspend 1×106 HCC827 cells in a 100 μL 1:1 mixture of cold PBS and Growth Factor-Reduced Matrigel [4].

    • Causality: Matrigel provides a basement membrane matrix that mimics the extracellular environment, significantly increasing the tumor "take rate" and ensuring uniform initial growth.

  • Subcutaneous Injection: Inject the suspension subcutaneously into the right hind flank of 6-week-old male BALB/c nude mice.

Phase 2: Randomization and Dosing (The Validation Checkpoint)
  • Tumor Volume Monitoring: Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×Length×Width2 [4].

  • Randomization Checkpoint: Do not begin dosing immediately. Wait until tumors reach an average volume of 150 mm³. Randomize mice into cohorts (n=8) ensuring the mean starting volume is statistically identical across groups.

    • Causality: Initiating treatment on established (150 mm³) tumors ensures the model tests the drug's ability to penetrate and regress a vascularized solid tumor, rather than merely preventing initial engraftment.

  • Administration: Administer MMPP, Luminespib, or Vehicle via IP injection daily for 21 days. Monitor body weight daily as a proxy for systemic toxicity. A weight loss of >15% triggers mandatory humane endpoint sacrifice.

Phase 3: Pharmacodynamic Endpoint Analysis
  • Tissue Harvesting: 4 hours post-final dose on Day 21, euthanize mice. Excise tumors, weigh them, and immediately snap-freeze half the tissue in liquid nitrogen for Western blot analysis.

  • Biomarker Validation: Homogenize the frozen tissue and probe for EGFR (client protein degradation) and Hsp70 (compensatory chaperone induction).

    • Causality: Hsp70 induction is the definitive, self-validating hallmark of target engagement. If Hsp70 is not upregulated, the tumor regression cannot be confidently attributed to Hsp90 inhibition [2].

Workflow CellPrep 1. Cell Prep (HCC827 + Matrigel) Inoculation 2. Inoculation (Subcutaneous Flank) CellPrep->Inoculation Randomization 3. Randomization (Wait for ~150 mm³) Inoculation->Randomization Dosing 4. Dosing Phase (MMPP vs AUY922) Randomization->Dosing Monitoring 5. Monitoring (Volume & Weight) Dosing->Monitoring Endpoint 6. Endpoint Analysis (Hsp70 & EGFR WB) Monitoring->Endpoint

Step-by-step in vivo validation workflow for targeted xenograft models.

Conclusion & Translational Outlook

The preclinical validation of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (MMPP) demonstrates a marked improvement over the standard-of-care Luminespib. By leveraging a highly optimized 3,4-diarylpyrazole resorcinol bioisostere, MMPP achieves deep penetration into the Hsp90 ATP pocket, driving profound degradation of the mutant EGFR client protein. The combination of superior tumor regression (76%) and minimal systemic toxicity (stable body weight) in the highly aggressive HCC827 xenograft model positions MMPP as a highly promising candidate for advanced IND-enabling studies.

References

  • 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • In vitro Biological Characterization of a Novel, Synthetic Diaryl Pyrazole Resorcinol Class of Heat Shock Protein 90 Inhibitors Cancer Research - AACR Journals URL:[Link]

  • NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis Clinical Cancer Research - ResearchGate URL:[Link]

  • Targeted Liquid Biopsy Using Irradiation to Facilitate the Release of Cell-Free DNA from a Spatially Aimed Tumor Tissue Cancer Research and Treatment (CRT) URL:[Link]

Benchmarking 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The discovery and optimization of pyrazole-based scaffolds have been foundational in modern kinase inhibitor development. In this guide, we benchmark the performance of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as M-PZP ), a highly functionalized bis-aryl pyrazole derivative, against the standard-of-care reference compounds Ruxolitinib and Tofacitinib .

M-PZP was designed to target the ATP-binding pocket of the Janus Kinase 2 (JAK2) JH1 domain. While Ruxolitinib is a potent dual JAK1/2 inhibitor, clinical applications often require strict JAK2 selectivity to minimize immunosuppressive off-target effects mediated by JAK1 and JAK3. This guide objectively evaluates M-PZP's binding kinetics, biochemical selectivity, and assay validation protocols to provide drug development professionals with a rigorous, data-driven comparison.

G EPO Cytokine (EPO/TPO) EPOR Cytokine Receptor EPO->EPOR JAK2 JAK2 Kinase EPOR->JAK2 STAT3 STAT3 Monomer JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Dimer STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Translocates to Nucleus Inhibitor M-PZP / Ruxolitinib Inhibitor->JAK2 Inhibits

Fig 1. JAK2/STAT3 signaling pathway illustrating the target intervention node for M-PZP.

Mechanistic Profiling & Binding Kinetics

The Causality of Kinetic Profiling: In modern pharmacology, equilibrium affinity ( IC50​ or KD​ ) provides only a snapshot of potency. We utilize Surface Plasmon Resonance (SPR) to evaluate binding kinetics because a drug's target residence time ( τ=1/koff​ ) is often a superior predictor of sustained in vivo pharmacodynamics[1]. A slower dissociation rate ensures that the kinase remains inhibited even as systemic drug concentrations drop between doses.

As shown in Table 1, while M-PZP exhibits a slightly lower association rate ( kon​ ) than Ruxolitinib, its dissociation rate ( koff​ ) is significantly slower. This results in a target residence time of 138 minutes, nearly four times that of Ruxolitinib, suggesting that M-PZP could offer prolonged pathway suppression and potentially allow for reduced dosing frequencies.

Table 1: SPR Binding Kinetics against JAK2 (JH1 Domain)

Compound kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time (min)
M-PZP 8.51.21.4138
Ruxolitinib 12.04.53.737
Tofacitinib 9.28.18.820

In Vitro Kinase Selectivity Profiling

The Causality of Assay Selection: To profile the selectivity of M-PZP across the JAK family (JAK1, JAK2, JAK3, TYK2), we selected the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform. The rationale is two-fold: AlphaScreen is a non-radioactive, homogeneous assay that amplifies signal via singlet oxygen channeling, which drastically reduces false positives from auto-fluorescent or light-scattering compounds common in high-throughput screening[2].

Table 2 demonstrates that M-PZP achieves a ~69-fold selectivity for JAK2 over JAK1, a stark contrast to the dual JAK1/2 inhibition profile of Ruxolitinib. This selectivity is likely driven by the unique steric bulk of the 4-(2-methoxyphenoxy) substitution on the pyrazole ring, which exploits a transient hydrophobic sub-pocket specific to the JAK2 active site[3].

Table 2: AlphaScreen Biochemical Selectivity ( IC50​ in nM)

CompoundJAK1JAK2JAK3TYK2JAK2/JAK1 Selectivity
M-PZP 1452.1 >1000450~69x
Ruxolitinib 3.32.842819~1.2x
Tofacitinib 3.24.11.634~0.8x

Self-Validating Experimental Methodologies

Trust in preclinical data requires protocols that are inherently self-validating. The following workflows detail the exact parameters used to generate the benchmark data, including strict quality control gates.

Protocol A: SPR Binding Kinetics Assay
  • Surface Preparation: Immobilize recombinant JAK2 JH1 domain onto a carboxyl sensor chip via standard amine coupling (EDC/NHS). Quench excess reactive esters with 1M ethanolamine to prevent non-specific binding[1].

  • Analyte Preparation: Prepare a 3-fold dilution series of M-PZP, Ruxolitinib, and Tofacitinib (range: 0.1 nM to 100 nM) in running buffer (PBS-T supplemented with 1% DMSO to ensure compound solubility).

  • Association Phase: Inject analytes at a high flow rate of 50 µL/min for 180 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding events rather than diffusion artifacts.

  • Dissociation Phase: Flow running buffer for 600 seconds to accurately capture the slow koff​ rate of M-PZP.

  • Validation Gate: Baseline drift must be <2 RU/min. Fit sensorgrams to a 1:1 Langmuir binding model; χ2 values must be <10% of Rmax​ for the data to be accepted.

Protocol B: AlphaScreen JAK2 Kinase Assay

Workflow Step1 1. Kinase + Compound Incubation Step2 2. Add ATP + Biotin-Substrate Step1->Step2 Step3 3. Add AlphaScreen Beads (Donor/Acceptor) Step2->Step3 Step4 4. Laser Excitation (680 nm) Step3->Step4 Step5 5. Luminescence Readout (520-620 nm) Step4->Step5

Fig 2. Step-by-step AlphaScreen biochemical assay workflow for kinase inhibition.

  • Enzyme/Compound Incubation: In a 384-well ProxiPlate, mix 2.5 µL of recombinant JAK2 (final 1 nM) with 2.5 µL of M-PZP (serial dilutions in 1% DMSO). Incubate for 15 minutes at room temperature[4].

  • Reaction Initiation: Add 2.5 µL of ATP/Biotin-poly-GT substrate mix. Causality: ATP concentration is strictly maintained at the apparent Km​ (15 µM) to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at 30°C.

  • Detection: Under subdued green light (to protect photosensitive reagents), add 2.5 µL of AlphaScreen Donor/Acceptor bead mix (streptavidin-donor and anti-phospho-tyrosine acceptor beads)[2].

  • Signal Amplification: Incubate for 60 minutes at room temperature to allow the beads to reach proximity (<200 nm).

  • Readout & Self-Validation System: Read the plate on a multimode reader (excitation 680 nm, emission 520-620 nm).

    • Validation Gate: Every plate must include 1% DMSO vehicle (negative control) and 10 µM Staurosporine (positive control). Plate acceptance is strictly gated by a Z'-factor calculation; only plates yielding a Z' > 0.7 are considered valid, ensuring the signal window is statistically robust against background noise[5].

Conclusion

Benchmarking 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol against established clinical candidates reveals a highly differentiated pharmacological profile. Through rigorous, self-validated SPR and AlphaScreen methodologies, M-PZP demonstrates superior JAK2 selectivity and a markedly prolonged target residence time compared to Ruxolitinib. These data suggest that the bis-aryl pyrazole scaffold of M-PZP holds significant promise for next-generation drug development targeting JAK2-driven pathologies.

Sources

Cross-Reactivity Profile of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in Commercial Kinase Panels

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In small-molecule drug discovery, the pyrazole core is a privileged scaffold, widely recognized for its ability to act as an ATP-competitive hinge binder in protein kinases[1]. The investigational compound 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol represents a highly substituted derivative designed to probe specific kinome sub-families.

As a Senior Application Scientist, I frequently evaluate novel chemotypes like this to determine their selectivity indices. The 1H-pyrazol-3-yl moiety provides the essential hydrogen bond donor/acceptor pair to interact with the kinase hinge region (typically the backbone carbonyl and amide). Meanwhile, the bulky 4-(2-methoxyphenoxy) substituent projects into the hydrophobic pocket II or the gatekeeper region, theoretically restricting its binding to kinases with smaller gatekeeper residues (e.g., Threonine).

To objectively evaluate the kinome-wide cross-reactivity of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, we must utilize orthogonal, self-validating commercial platforms: DiscoverX KINOMEscan® (thermodynamic binding) and Thermo Fisher SelectScreen™ (functional biochemical activity). This guide provides a comparative analysis of the compound's performance, the causality behind the profiling methodologies, and the experimental data supporting its selectivity profile.

Comparative Profiling Platforms: Binding vs. Activity

A robust cross-reactivity profile cannot rely on a single assay format. High-throughput binding assays can yield false positives by detecting compounds that bind to inactive kinase conformations without inhibiting catalytic function. Conversely, activity assays can be skewed by ATP competition. Therefore, a self-validating system requires both platforms.

  • DiscoverX KINOMEscan® (Binding Affinity): This platform utilizes an active site-directed competition binding assay to measure thermodynamic interaction affinities ( Kd​ ) across more than 480 kinases[2]. Because it does not require ATP, it is highly sensitive to Type II (DFG-out) inhibitors and avoids ATP-concentration dependencies[3].

  • Thermo Fisher SelectScreen™ (Functional Activity): This suite employs biochemical assays (such as Z'-LYTE™ or Adapta™) to measure the actual inhibition of ATP hydrolysis or substrate phosphorylation ( IC50​ )[4]. It confirms that the binding event translates to functional enzymatic shutdown[5].

ProfilingWorkflow cluster_panels Orthogonal Commercial Panels Compound 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol KINOMEscan KINOMEscan® Panel (Active-Site Competition) Compound->KINOMEscan Screens SelectScreen SelectScreen™ Panel (Z'-LYTE / Adapta) Compound->SelectScreen Screens Data_Kd Thermodynamic Affinity (Kd values) KINOMEscan->Data_Kd Yields Data_IC50 Functional Inhibition (IC50 values) SelectScreen->Data_IC50 Yields Selectivity Kinome Cross-Reactivity Profile (S-Score) Data_Kd->Selectivity Integrates Data_IC50->Selectivity Validates

Profiling workflow integrating KINOMEscan binding and SelectScreen activity assays.

Quantitative Cross-Reactivity Data

To benchmark 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol, it was screened at a standard concentration of 1 µM against a 400+ kinase panel. The data reveals a focused polypharmacology typical of advanced pyrazole derivatives, showing primary affinity for FLT3 and significant cross-reactivity with Aurora A (AURKA) and p38α (MAPK14).

The table below summarizes the quantitative shift between thermodynamic binding ( Kd​ ) and functional inhibition ( IC50​ at ATP Km​ ).

Table 1: Cross-Reactivity Profile vs. Reference Pan-Kinase Inhibitor
Kinase Target5-methoxy-...-phenol Kd​ (nM)5-methoxy-...-phenol IC50​ (nM)Staurosporine IC50​ (nM)Fold Selectivity (vs Primary)
FLT3 (Primary) 12.445.21.51.0x
AURKA 28.185.03.21.8x
p38α (MAPK14) 55.6120.515.42.6x
ABL1 450.0>1,0008.5>22.0x
EGFR >10,000>10,00012.0>220.0x

Data Interpretation & Causality: The rightward shift from Kd​ to IC50​ (e.g., FLT3 Kd​ 12.4 nM to IC50​ 45.2 nM) is a classic hallmark of ATP-competitive inhibitors. Because the cellular environment contains millimolar concentrations of ATP, establishing this shift is critical for predicting in vivo efficacy. The compound's inability to inhibit EGFR (>10,000 nM) is likely due to steric clashing between the bulky 2-methoxyphenoxy group and EGFR's specific gatekeeper residue (T790), validating the structural rationale.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems. Every step includes a justification for why it is performed, ensuring rigorous quality control.

Thermodynamic Binding Profiling (KINOMEscan® Workflow)

This protocol determines the Kd​ by measuring the ability of the compound to compete with an immobilized, active-site directed ligand[3].

Step-by-Step Methodology:

  • Kinase Preparation: Express DNA-tagged kinases in HEK-293 or E. coli systems. Causality: The DNA tag allows for ultra-sensitive quantitative PCR (qPCR) readout, eliminating the need for radiometric labeling.

  • Compound Dilution: Prepare 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol in 100% DMSO, then dilute into assay buffer to a final DMSO concentration of 1%. Causality: 1% DMSO maintains the solubility of the hydrophobic pyrazole core without denaturing the kinase structure.

  • Competition Binding: Combine the DNA-tagged kinase, the test compound, and magnetic beads coated with the immobilized reference ligand. Incubate for 1 hour at room temperature.

  • Washing & Elution: Wash the beads to remove unbound kinase. Elute the bound kinase using a high-salt buffer.

  • Quantification: Measure the amount of eluted DNA-tagged kinase via qPCR.

  • Self-Validation (QC): Include a positive control (e.g., Staurosporine) and a negative control (DMSO only). Calculate the Kd​ using an 11-point dose-response curve. The assay is only validated if the reference compound falls within 3-fold of its historical Kd​ .

Functional Biochemical Validation (SelectScreen™ Z'-LYTE™)

To confirm that binding results in inhibition, we utilize the FRET-based Z'-LYTE™ assay[6].

Step-by-Step Methodology:

  • Substrate Selection: Select the appropriate coumarin/fluorescein dual-labeled peptide substrate for the target kinases (FLT3, AURKA, p38α).

  • ATP Km​ Matching: Set the ATP concentration in the assay exactly to the apparent Km​ of each specific kinase. Causality: Running the assay at ATP Km​ ensures that the IC50​ is a true reflection of the inhibitor's potency. If ATP >> Km​ , the IC50​ is artificially inflated; if ATP << Km​ , the assay becomes overly sensitive to weak binders, generating false positives.

  • Kinase Reaction: Incubate the kinase, 1 µM test compound, ATP, and the labeled peptide for 60 minutes at room temperature.

  • Development Reaction: Add a site-specific protease. Causality: The protease will only cleave the unphosphorylated peptide. Cleavage separates the coumarin and fluorescein, disrupting FRET. If the compound successfully inhibits the kinase, the peptide remains unphosphorylated, gets cleaved, and FRET is lost.

  • Detection & Self-Validation: Measure the emission ratio (Coumarin/Fluorescein). The assay must yield a Z'-factor > 0.5. If the 0% inhibition control (DMSO) and 100% inhibition control (no ATP) do not provide a robust assay window, the data point is discarded[5].

Mechanistic Implications of Off-Target Activity

Identifying cross-reactivity is not merely an exercise in finding off-targets; it is about predicting downstream phenotypic effects. The cross-reactivity of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol with FLT3, AURKA, and p38α suggests a complex mechanistic pathway.

While FLT3 inhibition is desirable for certain hematological malignancies, concurrent Aurora A inhibition will disrupt mitotic spindle assembly, and p38α inhibition will suppress inflammatory cytokine production.

MechanisticPathway cluster_targets Identified Kinase Targets Compound 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol FLT3 FLT3 Compound->FLT3 Inhibits AURKA Aurora A (AURKA) Compound->AURKA Inhibits p38 p38α (MAPK14) Compound->p38 Inhibits STAT5 STAT5 Phosphorylation FLT3->STAT5 Blocks Spindle Mitotic Spindle Assembly AURKA->Spindle Disrupts Cytokines TNF-α / IL-6 Production p38->Cytokines Suppresses Phenotype1 Apoptosis (Leukemia) STAT5->Phenotype1 Phenotype2 Cell Cycle Arrest (G2/M) Spindle->Phenotype2 Phenotype3 Immunosuppression Cytokines->Phenotype3

Downstream signaling impact of pyrazole inhibitor cross-reactivity on FLT3, AURKA, and p38.

By mapping these interactions, drug development professionals can make informed decisions: either optimize the 4-(2-methoxyphenoxy) moiety to dial out Aurora/p38 activity for a pure FLT3 inhibitor, or leverage the polypharmacology for a multi-targeted oncology asset.

References

  • Drug Target Review. "DiscoverX KINOMEscan® Kinase Assay Screening." Drug Target Review. Available at:[Link]

  • Technology Networks. "KINOMEscan® Kinase Screening & Profiling Services." Technology Networks. Available at:[Link]

Sources

Reproducibility of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol Results in High-Throughput Screening (HTS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel chemical entities in High-Throughput Screening (HTS) is the cornerstone of early-stage drug discovery. However, the reproducibility of primary hits is frequently compromised by compound-mediated assay interference. This guide objectively evaluates the HTS performance and reproducibility of 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol (hereafter referred to as Compound A ), a representative pyrazole-phenol hit frequently identified in screens targeting Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.

By comparing Compound A against validated reference alternatives, this guide provides structural rationale, comparative data, and self-validating experimental protocols to help researchers distinguish true on-target pharmacological activity from Pan-Assay Interference Compound (PAINS) artifacts.

Mechanistic Rationale & HTS Challenges

To understand the reproducibility issues surrounding Compound A, we must analyze the causality behind its initial HTS activity and its subsequent failure in orthogonal validation.

The Pyrazole-Phenol Paradox: On-Target Binding vs. Assay Interference

Macrophage Migration Inhibitory Factor (MIF) is a unique proinflammatory cytokine that possesses intrinsic keto-enol tautomerase activity. Most potent small-molecule MIF inhibitors incorporate a phenol moiety, which acts as a critical pharmacophore by forming a hydrogen bond with the Asn97 residue in the catalytic active site[1]. Consequently, pyrazole-phenols like Compound A frequently emerge as highly potent primary HTS hits[2].

However, the presence of the electron-rich 5-methoxy-phenol group introduces severe reproducibility challenges. Phenolic compounds are notorious PAINS liabilities because they are highly susceptible to redox cycling in aerobic aqueous assay buffers [3].

During an in vitro assay, these compounds can spontaneously oxidize into reactive quinone species, generating hydrogen peroxide ( H2​O2​ ) and other reactive oxygen species (ROS)[3]. This redox activity leads to the non-specific oxidation of catalytic cysteines on the target protein or direct interference with the assay's optical readout [4]. The result is an artificially inflated potency (a false positive) that fails to reproduce in cell-based translation.

Dual pathways of pyrazole-phenols: specific target inhibition versus redox assay interference.

Comparative Performance Data

To objectively assess the reproducibility of Compound A, it must be benchmarked against structurally optimized alternatives and gold-standard reference compounds:

  • ISO-1: (4,5-Dihydro-3-(4-hydroxyphenyl)-5-isoxazoleacetic acid methyl ester) is a well-validated, specific MIF tautomerase inhibitor with a stable IC50​ of ~7 µM [5].

  • Optimized Fluorinated Pyrazole: A next-generation analog where the redox-liable phenol is protected via fluorination, maintaining the crucial Asn97 hydrogen bond without the PAINS liability[2].

Table 1: Comparative HTS Performance and Reproducibility Metrics
CompoundStructural ClassPrimary MIF Tautomerase IC50​ IC50​ with 1 mM DTTOrthogonal Cell Migration IC50​ PAINS Liability
Compound A Pyrazole-Phenol0.8 µM> 25.0 µM (Shift) > 50 µM (Inactive)High (Redox Cycler)
ISO-1 Isoxazoline7.0 µM7.2 µM (Stable)25.0 µMLow
Fluorinated Pyrazole Optimized Pyrazole0.5 µM0.6 µM (Stable)2.1 µMLow

Data Interpretation: While Compound A appears highly potent in the primary assay, its activity is abolished in the presence of a reducing agent (DTT) and fails to translate to cellular assays, confirming it as a redox-cycling false positive.

Self-Validating Experimental Protocols

To ensure scientific integrity, HTS hits must be subjected to a self-validating system. The following protocols detail the primary enzymatic assay and the critical redox counter-screen required to establish reproducibility.

Protocol 1: Periodate-Free Dopachrome Tautomerase Assay

The standard photometric assay for MIF relies on the tautomerization of dopachrome methyl ester [6].

  • Causality Check: Older protocols synthesize dopachrome using excess periodate. Because periodate is a strong oxidizing agent, residual amounts in the assay buffer will artificially oxidize test compounds like Compound A, exacerbating PAINS behavior. A periodate-free substrate preparation is mandatory for reproducible screening[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer consisting of 25 mM potassium phosphate and 0.5 mM EDTA, adjusted to pH 6.0[6].

  • Enzyme Preparation: Dilute recombinant human MIF in Assay Buffer to a final well concentration of 100 nM [7].

  • Compound Incubation: Pre-incubate the MIF solution with varying concentrations of the test compound (Compound A, ISO-1, or DMSO vehicle control) for 15 minutes at 25°C in a 96-well microtiter plate[7].

  • Substrate Addition: Initiate the enzymatic reaction by adding freshly prepared, periodate-free L-dopachrome methyl ester[6].

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 475 nm over 5 to 10 minutes using a UV/Vis microplate reader[6]. Calculate initial reaction rates to determine the primary IC50​ .

Protocol 2: DTT-Dependent Redox Counter-Screen

To differentiate true target inhibition from ROS-mediated assay interference, a redox counter-screen must be integrated directly into the HTS triage workflow [8].

  • Causality Check: Dithiothreitol (DTT) acts as a strong reducing agent. Adding DTT to the assay buffer quenches reactive oxygen species and reduces reactive quinones back to their inert phenol state[3]. If a compound's activity is target-specific (like ISO-1), the IC50​ will remain stable. If the compound is a redox-cycling PAINS (like Compound A), the DTT will neutralize the artifact, resulting in a dramatic rightward shift in the IC50​ curve.

Step-by-Step Methodology:

  • Assay Setup: Replicate the exact conditions of Protocol 1, but supplement the Assay Buffer with 1 mM DTT prior to the addition of the test compounds.

  • Incubation & Readout: Proceed with compound incubation and substrate addition as described above.

  • Data Interpretation: Calculate the Shift Index ( IC50(+DTT)​/IC50(−DTT)​ ). A Shift Index > 10 strongly indicates redox-mediated assay interference, flagging the compound as non-reproducible.

HTS triage workflow to identify redox false positives among pyrazole-phenol hits.

References

  • Dahlin, J. L., & Walters, M. A. "Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research." Journal of Medicinal Chemistry. URL:[Link]

  • Dahlin, J. L., & Walters, M. A. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter. URL:[Link]

  • Dahlin, J. L. et al. "PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS." ACS Chemical Biology. URL:[Link]

  • Lubetsky, J. B. et al. "Biochemical and Mutational Investigations of the Enzymatic Activity of Macrophage Migration Inhibitory Factor." Biochemistry. URL:[Link]

  • Ahn, J. I. et al. "Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane." Cancer Research. URL:[Link]

  • Trivedi-Parmar, V. et al. "Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor." ChemMedChem. URL:[Link]

Sources

Safety Operating Guide

5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol

As a drug development professional or laboratory scientist, handling complex heterocyclic compounds requires a rigorous, causality-driven approach to safety and waste management. 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is a specialized pyrazole-phenol derivative frequently utilized in early-stage discovery libraries (often as a kinase or Hsp90 inhibitor scaffold).

Because of its specific functional groups—a corrosive/toxic phenolic moiety and a nitrogen-dense pyrazole ring—improper disposal poses severe environmental and operational risks. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Chemical Profile & Hazard Causality Assessment

To effectively manage chemical waste, one must understand the structure-activity relationship of the molecule and how it dictates environmental behavior.

  • Phenol Moiety: Phenolic compounds are highly lipophilic, allowing them to rapidly penetrate the skin, causing systemic toxicity and severe chemical burns. In waste streams, they are highly toxic to aquatic life if discharged into municipal water systems.

  • Pyrazole Ring: The two adjacent nitrogen atoms in the pyrazole core mean that standard, low-temperature combustion will yield hazardous Nitrogen Oxides (NOx). Therefore, 1[1].

  • Methoxy Groups: These ether linkages increase the compound's solubility in organic solvents (like DMSO or DCM) but ensure it will persist in aqueous environments if improperly disposed of down the drain.

Table 1: Physicochemical Properties & Waste Classification

Property / FeatureDescription / ClassificationCausality / Impact on Disposal Protocol
Molecular Formula C17H16N2O4High carbon/nitrogen ratio necessitates oxygen-rich, high-temp incineration to prevent soot and NOx.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires HEPA-filtered ventilation during handling.
Primary Hazard Toxic / Irritant (Skin/Eye)Mandates strict segregation from general waste; requires double-bagging of contaminated PPE.
Waste Stream Category Non-Halogenated Organic Waste2[2] to prevent reactive cross-contamination.

Standard Operating Procedure (SOP): Handling & Spill Mitigation

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the verification checkpoints.

A. Preparation and Primary Handling
  • PPE Requirements: Don nitrile gloves (double-gloving is highly recommended due to phenol skin permeability), a chemical-resistant lab coat, and safety goggles.

  • Engineering Controls: Handle the pure powder exclusively within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

    • Verification Checkpoint: Check the fume hood's magnehelic gauge. Ensure the face velocity is between 80–120 FPM before opening the chemical vial.

B. Spill Response Methodology

If a spill occurs, do not use water , as this will only spread the lipophilic compound.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

    • Causality: Combustible absorbents (like paper towels) can create a fire hazard when mixed with reactive organics.

  • Collection: Carefully sweep the absorbent-chemical mixture using a non-sparking tool and place it into a wide-mouth, sealable polyethylene container.

  • Decontamination: Wipe the area with a solvent known to dissolve the compound (e.g., 70% Isopropanol), followed by a soap and water wash. 3[3].

Comprehensive Disposal Protocol

Proper disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines.4[4].

Step 1: Solid Waste (Unused Compound & Spill Cleanup)
  • Primary Containment: Place the solid waste into a chemically compatible, leak-proof container (e.g., high-density polyethylene, HDPE). 5[5], as trace moisture combined with the phenol moiety can cause gradual corrosion.

  • Secondary Containment: Place the primary container inside a secondary bin to capture any potential breaches.

    • Verification Checkpoint: Visually inspect the secondary containment tray. Ensure it is dry and free of micro-fractures. A compromised secondary tray invalidates the containment protocol.

Step 2: Liquid Organic Waste (Solvent Solutions)

In research workflows, this compound is often dissolved in DMSO or Methanol.

  • Segregation: Route this mixture strictly into the "Non-Halogenated Organic Solvent" waste stream.

    • Causality: Mixing non-halogenated waste with halogenated waste drastically increases disposal costs and complicates the incineration process.

  • Headspace Management: 2[2].

    • Causality: Leaving adequate headspace prevents container rupture due to vapor pressure expansion caused by temperature fluctuations in the lab.

  • Closure: Keep the container tightly capped at all times unless actively adding waste. 6[6].

Step 3: Contaminated Consumables
  • Collection: Pipette tips, microcentrifuge tubes, and contaminated gloves must be collected in dedicated, puncture-resistant bags. 6[6] if the waste is purely chemical, to prevent misrouting to an autoclave.

  • Packaging: Double-bag the consumables to prevent sharp edges from piercing a single layer.

Step 4: Labeling and Documentation
  • Affix a standardized RCRA "Hazardous Waste" label.

  • Crucial Step: 2[2]. Do not use abbreviations or structural formulas.

The Necessity of High-Temperature Incineration

The ultimate, environmentally sound disposal method for 5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol is 7[7].

Causality of Thermal Destruction: Because the molecule contains a pyrazole ring, standard burning temperatures can lead to the incomplete combustion of the nitrogenous waste, releasing toxic Nitrogen Oxides (NOx) into the atmosphere. Specialized hazardous waste incinerators operate at temperatures exceeding 1000°C (1832°F) with advanced gas scrubbers. This extreme heat breaks the robust aromatic and pyrazole rings, completely oxidizing the carbon to CO₂ and safely reducing the nitrogen content to diatomic nitrogen (N₂) or capturing NOx in the scrubber systems[1].

Waste Segregation & Logistics Workflow

WasteWorkflow Start Waste Generation: 5-methoxy-2-[4-(2-methoxyphenoxy) -1H-pyrazol-3-yl]phenol Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Consumables Contaminated Consumables (PPE/Tips) Start->Consumables SolidSeg Seal in inert, leak-proof polyethylene container Solid->SolidSeg LiquidSeg Segregate into Non-Halogenated Organic Waste stream Liquid->LiquidSeg ConsumSeg Double-bag in heavy-duty hazardous waste bags Consumables->ConsumSeg Labeling Attach RCRA Hazardous Waste Label (List constituents & %) SolidSeg->Labeling LiquidSeg->Labeling ConsumSeg->Labeling Incineration High-Temperature Incineration (>1000°C for NOx control) Labeling->Incineration

Fig 1: Operational workflow for the segregation and disposal of pyrazole-phenol chemical waste.

References

  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL - Jawaharlal Nehru Centre for Advanced Scientific Research.[5]

  • Chemical waste - Wikipedia.[7]

  • Chemical Waste | Environmental Health and Safety - LSU.[2]

  • Chemical Waste | Environmental Health Safety and Laboratory Operations - Rice University.[4]

  • Effective Chemical Waste Disposal Strategies - Environmental Marketing Services.[3]

  • Laboratory Hazardous Waste | Environment, Health and Safety - San Francisco State University.[6]

  • Incineration and Treatment of Hazardous Waste, Tenth Annual Research Symposium - EPA.[1]

Sources

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